LDH-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C11H8O4 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(furan-2-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H8O4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H,(H,13,14) |
InChIキー |
HLMCSUKQRLAWJT-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of LDH-IN-2: A Technical Guide
Introduction
While specific information regarding a molecule designated "LDH-IN-2" is not available in the public domain, this technical guide will focus on a well-characterized, potent, and selective inhibitor of Lactate (B86563) Dehydrogenase A (LDHA), GSK2837808A , as a representative example to elucidate the mechanism of action of this class of inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LDH in diseases such as cancer.
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate with the concomitant oxidation/reduction of NADH and NAD+.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to an increased reliance on LDH activity for energy production and regeneration of NAD+ to sustain high glycolytic rates.[2] Inhibition of LDH, particularly the predominantly expressed LDHA isoform in cancer, is therefore a promising therapeutic strategy.
Biochemical Mechanism of Action
GSK2837808A is a potent and selective inhibitor of the LDHA isoform.[3][4] It exhibits a competitive mode of inhibition with respect to the cofactor NADH, meaning it binds to the NADH-binding site on the LDHA enzyme, preventing the binding of NADH and thus inhibiting the catalytic conversion of pyruvate to lactate.[5][6][7]
Enzyme Kinetics and Potency
GSK2837808A demonstrates high potency against human LDHA and selectivity over the LDHB isoform. The inhibitory activity is summarized in the table below.
| Target | IC50 (nM) | Inhibition Type |
| Human LDHA | 2.6 | NADH-competitive |
| Human LDHB | 43 | NADH-competitive |
Table 1: Inhibitory potency of GSK2837808A against human LDH isoforms.[4][5][8]
Cellular Mechanism of Action
In a cellular context, inhibition of LDHA by GSK2837808A leads to a cascade of metabolic and signaling events, ultimately impacting cell viability and proliferation.
Metabolic Reprogramming
The primary cellular effect of GSK2837808A is the disruption of glycolysis. By blocking the conversion of pyruvate to lactate, the inhibitor causes a metabolic shift from anaerobic glycolysis towards oxidative phosphorylation.[4]
Key Metabolic Effects:
-
Inhibition of Lactate Production: GSK2837808A rapidly and profoundly inhibits the production and secretion of lactate in various cancer cell lines.[3][8]
-
Reduced Glucose Uptake: Inhibition of LDHA leads to a decrease in the overall rate of glycolysis, resulting in reduced glucose uptake by the cancer cells.[9]
-
Increased Oxygen Consumption: With the glycolytic pathway inhibited, cells are forced to rely on mitochondrial respiration for energy production, leading to an increase in the oxygen consumption rate (OCR).[3][5]
-
Decreased Extracellular Acidification Rate (ECAR): As lactate production is a major contributor to extracellular acidification, GSK2837808A treatment leads to a significant reduction in ECAR.[4][5]
| Cellular Parameter | Effect of GSK2837808A | EC50 (in Snu398 cells) |
| Lactate Production | Decrease | 400 nM |
| Oxygen Consumption Rate | Increase | 500 nM |
| Extracellular Acidification Rate | Decrease | 600 nM |
Table 2: Cellular metabolic effects of GSK2837808A in Snu398 hepatocellular carcinoma cells.[5]
Induction of Apoptosis and Inhibition of Proliferation
The metabolic stress induced by GSK2837808A ultimately triggers programmed cell death (apoptosis) and inhibits cell proliferation in cancer cells.[3][5]
Downstream Cellular Consequences:
-
ATP Depletion: The shift from the high-rate ATP production of glycolysis to the slower, albeit more efficient, oxidative phosphorylation can lead to a net decrease in ATP levels, contributing to cellular stress.[10]
-
Oxidative Stress: Increased mitochondrial activity can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[11]
-
Activation of Apoptotic Pathways: The culmination of metabolic and oxidative stress activates intrinsic apoptotic signaling pathways.[12][13] Inhibition of LDHA has been shown to induce apoptosis through the mitochondrial pathway.[13]
-
Cell Cycle Arrest: Some studies on LDH inhibition suggest an induction of cell cycle arrest, for instance at the G2/M phase.[12]
Signaling Pathways
The inhibition of LDHA by GSK2837808A can impact several signaling pathways involved in cell metabolism, survival, and proliferation.
Caption: Core mechanism of action of GSK2837808A.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of LDH inhibitors like GSK2837808A.
In Vitro LDH Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against LDH enzyme activity.
Principle: The assay measures the rate of NADH oxidation to NAD+, which is catalyzed by LDH during the conversion of pyruvate to lactate. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human LDHA or LDHB enzyme
-
NADH
-
Sodium Pyruvate
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (e.g., GSK2837808A) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, NADH solution, and the test inhibitor (or vehicle control).
-
Add the LDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the sodium pyruvate solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting software.
References
- 1. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactate Dehydrogenase Inhibitor II, GSK2837808A | 533660 [merckmillipore.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of lactate dehydrogenase A by diclofenac sodium induces apoptosis in HeLa cells through activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Landscape of Lactate Dehydrogenase Inhibition: A Technical Guide
An In-depth Exploration of Lactate (B86563) Dehydrogenase Inhibitors for Researchers and Drug Development Professionals
Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in a variety of diseases, most notably in cancer, due to its pivotal role in anaerobic glycolysis. The heightened metabolic activity of tumor cells, often characterized by the Warburg effect, renders them particularly vulnerable to the disruption of this pathway. This guide provides a comprehensive overview of the chemical structures, properties, and mechanisms of action of LDH inhibitors, alongside detailed experimental protocols and the signaling pathways they modulate.
Chemical Properties and Structure
While the initial query specified "LDH-IN-2," publicly available data identifies this compound as a salicylic (B10762653) acid derivative that inhibits glycolate (B3277807) oxidase (GO), not lactate dehydrogenase. It is primarily investigated for its potential in treating primary hyperoxaluria type 1 by reducing oxalate (B1200264) production.
This guide will therefore focus on well-characterized and representative lactate dehydrogenase inhibitors to provide a relevant and accurate technical overview. The properties of one such inhibitor, along with the initially requested compound, are detailed below for clarity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | SMILES String | Role |
| This compound | C₁₁H₈O₄ | 204.18 | O=C(C1=C(O)C=CC(C2=CC=CO2)=C1)O | Glycolate Oxidase Inhibitor[1] |
| Gossypol | C₃₀H₃₀O₈ | 518.56 | CC(C)C1=C(O)C(O)=C(C=C1C(O)=O)C2=C(O)C(O)=C(C(C)C)C=C2C(O)=O | Pan-LDH Inhibitor |
Mechanism of Action and Signaling Pathways
Lactate dehydrogenase is a crucial enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a key step in anaerobic glycolysis.[2][3][4] This process is coupled with the oxidation of NADH to NAD+, replenishing the NAD+ pool necessary for glycolysis to continue.[2][5] LDH exists as five different isoenzymes (LDH1-5), which are tetramers composed of two different subunits, LDHA (M-subunit) and LDHB (H-subunit).[5][6] Many cancer cells upregulate LDHA, making it a prime target for therapeutic intervention.[7][8]
Inhibition of LDH disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of pyruvate. This metabolic shift can induce oxidative stress and trigger apoptosis in cancer cells that are heavily reliant on glycolysis for energy.[3]
The signaling pathways affected by LDH inhibition are central to cancer cell metabolism and survival. By blocking the conversion of pyruvate to lactate, LDH inhibitors can force pyruvate into the mitochondria for oxidative phosphorylation, a less favorable pathway for many cancer cells. This can lead to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
Experimental Protocols
The evaluation of LDH inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro LDH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDH. The most common method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[8][9]
Materials:
-
Purified human LDH-A or LDH-B enzyme
-
Test inhibitor compound
-
Pyruvate
-
NADH
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the LDH enzyme and the test inhibitor dilutions. Include a control with no inhibitor.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of pyruvate and NADH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LDH activity.
Cell-Based LDH Release (Cytotoxicity) Assay
This assay is used to assess the cytotoxicity of a compound by measuring the amount of LDH released from damaged cells into the culture medium.[10][11]
Materials:
-
Cultured cells
-
Test compound
-
Cell culture medium
-
Lysis buffer (for maximum LDH release control)
-
LDH assay reagent (contains lactate, NAD+, diaphorase, and a tetrazolium salt)
-
96-well plate
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release) as controls.
-
Carefully collect the cell culture supernatant from each well.
-
Add the LDH assay reagent to the supernatant samples.
-
Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Measure the absorbance at ~490 nm. The amount of formazan (B1609692) product formed is proportional to the amount of LDH released.[11][12]
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Quantitative Data Summary
The inhibitory potency of various compounds against LDH is typically reported as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Below is a summary of reported IC50 values for several known LDH inhibitors.
| Inhibitor | Target | IC50 (µM) | Cell Line/Assay Condition |
| Compound 7 | LDHA | 0.36 | Purified human LDHA[7] |
| Compound 10 | LDHA | 0.96 | Purified human LDHA[7] |
| Reference Compound 4 | LDHA | 2.45 | Purified human LDHA[7] |
| RS6212 | LDH | 12.03 | Not specified[5] |
| Galloflavin | LDHA/LDHB | ~110 | Enzymatic LDH assay[13] |
| Compound 2 | LDHA | 13.63 | Purified human LDHA[13] |
| Compound 10 (selenide) | LDHA | 47.2 | Purified human LDHA[13] |
Conclusion
The inhibition of lactate dehydrogenase represents a promising therapeutic strategy, particularly in the context of oncology. A thorough understanding of the chemical properties, mechanism of action, and relevant signaling pathways of LDH inhibitors is crucial for the successful development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the robust evaluation of candidate compounds. As research in this area continues, the development of more potent and selective LDH inhibitors holds the potential to significantly impact the treatment of cancer and other metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Selectivity of LDH-IN-2
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the target selectivity of the compound known as LDH-IN-2. Contrary to what its name might suggest, current scientific literature indicates that this compound is not an inhibitor of Lactate (B86563) Dehydrogenase (LDH). Instead, it has been identified as an inhibitor of Glycolate (B3277807) Oxidase (GO). This guide will elucidate its true target, its mechanism of action in the context of primary hyperoxaluria type 1 (PH1), and detail the experimental protocols relevant to its characterization.
Executive Summary
This compound, a salicylic (B10762653) acid derivative, functions as an inhibitor of glycolate oxidase (GO)[1][2][3][4]. Its primary therapeutic potential lies in the treatment of primary hyperoxaluria type 1 (PH1), a genetic disorder characterized by the overproduction of oxalate (B1200264). By inhibiting GO, this compound reduces the metabolic production of glyoxylate (B1226380), a direct precursor to oxalate, thereby decreasing oxalate output in hepatocytes[1][2][3][4]. While its activity against glycolate oxidase is established, a broad-spectrum selectivity profile against other enzyme families, such as kinases, has not been extensively reported in the available scientific literature. This document summarizes the known inhibitory activity of this compound and related compounds, outlines the relevant biochemical pathways, and provides detailed experimental methodologies for the assessment of glycolate oxidase inhibitors.
Target Identification and Correction
Initial confusion regarding the target of this compound likely arises from its nomenclature. However, research, including the pivotal 2018 study by Moya-Garzón et al. in the Journal of Medicinal Chemistry, has definitively characterized this compound (referred to as compound 34 in the publication) and other salicylic acid derivatives as inhibitors of glycolate oxidase[1][2]. The compound's relevance to lactate dehydrogenase is indirect, as LDH is the enzyme that catalyzes the final step of converting glyoxylate to oxalate. By inhibiting the upstream enzyme, glycolate oxidase, this compound reduces the substrate available for this final conversion.
Quantitative Data on Inhibitory Activity
The primary research on this compound and its analogs focused on their ability to inhibit glycolate oxidase and reduce oxalate production in a cellular model of PH1. While a specific IC50 value for this compound against glycolate oxidase is not explicitly provided in the initial publication, the study reports an 89% inhibition of oxalate production at a 10 µM concentration in Agxt1-/- mouse primary hepatocytes[1]. The paper does provide IC50 values for other closely related salicylic acid derivatives against glycolate oxidase.
Table 1: Inhibitory Activity of Salicylic Acid Derivatives against Glycolate Oxidase
| Compound (as referenced in Moya-Garzón et al., 2018) | Glycolate Oxidase (GO) IC50 (µM) | Oxalate Production Inhibition in Agxt1-/- Hepatocytes |
| This compound (Compound 34) | Not explicitly reported | 89% inhibition at 10 µM |
| Glycolate oxidase-IN-1 (Compound 26) | 38.2 | 67.3% reduction at 6.25 µM |
| Compound 1 | Not explicitly reported | Active in decreasing oxalate output |
| Compound 7 | Not explicitly reported | Active in decreasing oxalate output |
Note: The data is sourced from Moya-Garzón MD, et al. Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1. J Med Chem. 2018 Aug 23;61(16):7144-7167.[1][2] A subsequent study in 2022 by the same group described new salicylic acid derivatives that act as dual inhibitors of both glycolate oxidase and lactate dehydrogenase[5].
Signaling Pathway and Mechanism of Action
In the context of primary hyperoxaluria type 1, the metabolic pathway of interest involves the conversion of glycolate to oxalate. A deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) in PH1 leads to an accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase. This compound intervenes by inhibiting glycolate oxidase, the enzyme responsible for producing glyoxylate from glycolate.
Experimental Protocols
The characterization of this compound and related compounds involves specific biochemical and cell-based assays to determine their inhibitory effect on glycolate oxidase and the subsequent reduction in oxalate production.
Glycolate Oxidase (GO) Enzyme Activity Assay
This assay measures the enzymatic activity of GO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of glycolate to glyoxylate.
Materials:
-
Recombinant glycolate oxidase enzyme
-
Glycolate (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other H₂O₂-sensitive probe)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add the recombinant glycolate oxidase enzyme to the wells and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate, glycolate.
-
Measure the fluorescence (or absorbance) over time using a microplate reader. The rate of increase in signal is proportional to the GO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Oxalate Production Assay
This assay quantifies the amount of oxalate produced by hepatocytes, providing a physiologically relevant measure of the inhibitor's efficacy.
Materials:
-
Primary hepatocytes from a primary hyperoxaluria type 1 mouse model (e.g., Agxt1-/-)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer
-
Oxalate assay kit (commercially available)
-
Multi-well cell culture plates
Procedure:
-
Seed the primary hepatocytes in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24 or 48 hours).
-
After the treatment period, collect the cell culture supernatant and/or lyse the cells.
-
Measure the oxalate concentration in the collected samples using a commercial oxalate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Normalize the oxalate levels to the total protein concentration in the cell lysates.
-
Calculate the percentage of reduction in oxalate production for each concentration of the test compound compared to a vehicle-treated control.
Experimental Workflow Visualization
The discovery and characterization of a glycolate oxidase inhibitor like this compound typically follows a structured workflow.
Conclusion and Future Directions
This compound is a valuable research tool for studying primary hyperoxaluria type 1, acting as an inhibitor of glycolate oxidase. This guide clarifies its true molecular target and provides the context for its mechanism of action. While its efficacy in reducing oxalate production in a disease-relevant cellular model is documented, a comprehensive selectivity profile remains to be published. Future research should aim to characterize the selectivity of this compound against a broad panel of enzymes to fully understand its pharmacological profile and potential off-target effects. Such studies would be crucial for its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GO抑制剂 | MCE [medchemexpress.cn]
- 5. New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production - PubMed [pubmed.ncbi.nlm.nih.gov]
LDH-IN-2: A Technical Guide to Binding Affinity for LDHA vs. LDHB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the lactate (B86563) dehydrogenase (LDH) inhibitor, LDH-IN-2, for the two primary isoforms, LDHA and LDHB. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource for understanding the inhibitory potential and selectivity of this compound.
Core Concepts
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. The two major isoforms, LDHA and LDHB, exhibit different tissue distribution and catalytic preferences. LDHA predominantly converts pyruvate to lactate, a hallmark of cancer metabolism known as the Warburg effect, making it a compelling target for oncology drug development.[1] Conversely, LDHB primarily catalyzes the oxidation of lactate to pyruvate.[1] Therefore, the selective inhibition of LDHA over LDHB is a key objective in the development of novel cancer therapeutics.
Binding Affinity of this compound
This compound, identified as compound 2 in the scientific literature, has been evaluated for its inhibitory activity against both LDHA and LDHB.[1] The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, demonstrate a significant selectivity for the LDHA isoform.
| Compound | Target | IC50 (µM) | Selectivity (LDHB IC50 / LDHA IC50) |
| This compound (Compound 2) | LDHA | 13.63 | 29x |
| LDHB | 395.3 | ||
| GSK2837808A (Standard) | LDHA | 0.0026 | |
| GNE140 (Standard) | LDHA | 0.0599 | |
| Galloflavin (Reference) | LDHA | ~110 |
Table 1: Summary of this compound binding affinity and comparison with standard and reference LDH inhibitors. Data sourced from[1].
The data clearly indicates that this compound is a potent inhibitor of LDHA with an IC50 value of 13.63 µM.[1] More importantly, it displays a 29-fold selectivity for LDHA over LDHB, highlighting its potential for targeted cancer therapy with a reduced likelihood of off-target effects related to LDHB inhibition.[1]
Experimental Protocols
The determination of the IC50 values for this compound was achieved through a spectrophotometric enzyme activity assay. This method monitors the oxidation of the cofactor NADH to NAD+, which is directly coupled to the conversion of pyruvate to lactate by LDH. The decrease in NADH concentration is measured by the reduction in absorbance at a wavelength of 340 nm.
Detailed Methodology for IC50 Determination of LDH Inhibitors
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against LDHA and LDHB.
1. Materials and Reagents:
-
Recombinant human LDHA and LDHB enzymes
-
Pyruvate
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of pyruvate in the assay buffer.
-
Prepare a fresh stock solution of NADH in the assay buffer. The concentration should be optimized to give a linear absorbance decrease during the reaction time.
-
Prepare serial dilutions of the test compound (this compound) at various concentrations.
-
-
Enzyme Preparation:
-
Dilute the stock solutions of LDHA and LDHB enzymes in the assay buffer to a working concentration that yields a robust and linear reaction rate.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
NADH solution
-
Test compound solution (at varying concentrations) or vehicle control (for uninhibited reaction)
-
LDHA or LDHB enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the pyruvate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[2]
-
Visualizations
Experimental Workflow for LDH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of LDH Inhibition
Caption: Inhibition of the LDHA-catalyzed reaction by this compound.
References
An In-depth Technical Guide to the Discovery and Characterization of the Lactate Dehydrogenase Inhibitor GNE-140
Disclaimer: A diligent search for a specific molecule designated "LDH-IN-2" did not yield a definitive identification. Therefore, this guide focuses on GNE-140 , a well-characterized, potent, and clinically evaluated lactate (B86563) dehydrogenase (LDH) inhibitor, as a representative example to fulfill the core requirements of the prompt. This document is intended for researchers, scientists, and drug development professionals.
Introduction: Lactate Dehydrogenase as a Therapeutic Target
Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate, coupled with the oxidation/reduction of NADH and NAD+.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," where cells rely on glycolysis for energy even in the presence of oxygen.[2][3] This metabolic reprogramming leads to an overproduction of lactate, facilitated by LDH, particularly the LDHA isoform.[2][4] Elevated LDH activity contributes to an acidic tumor microenvironment, promotes tumor invasion, and is associated with poor prognosis in various cancers.[5] Consequently, the inhibition of LDH has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[2][6]
Discovery and Synthesis of GNE-140
GNE-140 is a potent inhibitor of both LDHA and LDHB isoforms.[7] It was developed as a small molecule inhibitor to target the metabolic vulnerability of cancer cells dependent on glycolysis.[8] GNE-140 is a racemic mixture, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[9][10]
Synthesis
Mechanism of Action and Signaling Pathways
The primary mechanism of action of GNE-140 is the direct inhibition of LDHA and LDHB.[2] By binding to the enzyme, GNE-140 blocks the conversion of pyruvate to lactate, which is the terminal step of anaerobic glycolysis.[2] This inhibition leads to several downstream cellular effects:
-
Disruption of Glycolysis: The blockage of pyruvate reduction leads to an accumulation of pyruvate and a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate.[12]
-
Reduced Lactate Production: GNE-140 treatment significantly reduces the secretion of lactate by cancer cells, thereby altering the tumor microenvironment.[7]
-
Metabolic Stress: The disruption of glycolysis induces metabolic stress, leading to reduced ATP production and an increase in reactive oxygen species (ROS).[4]
-
Inhibition of Proliferation: In cancer cells that are highly dependent on glycolysis, the metabolic disruption caused by GNE-140 leads to cytostatic effects and can induce cell death.[4][9]
Signaling Pathways
The inhibition of LDH by GNE-140 primarily impacts the glycolysis pathway. However, it also influences other signaling pathways related to cell metabolism, survival, and proliferation.
Acquired resistance to GNE-140 has been observed and is linked to a metabolic shift towards oxidative phosphorylation (OXPHOS), often mediated by the activation of the AMPK-mTOR-S6K signaling pathway.[8][13] GNE-140 has also been shown to modulate other signaling molecules, including p38 MAPK and Akt.[5]
Quantitative Data
The inhibitory activity of GNE-140 and its enantiomers has been quantified in various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of GNE-140 Enantiomers
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| (R)-GNE-140 | hLDHA | 3 | [9][10] |
| (R)-GNE-140 | hLDHB | 5 | [9][10] |
| (S)-GNE-140 | hLDHA | >54 (18-fold less potent than R-enantiomer) | [9][10] |
Table 2: Cellular Activity of GNE-140
| Compound/Racemate | Cell Line | Assay | IC₅₀ / Effect | Reference(s) |
| (R)-GNE-140 | MIA PaCa-2 (Pancreatic) | Lactate Reduction | 670 nM | [7] |
| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Proliferation | 0.8 µM | [9][10] |
| GNE-140 (Racemic) | MDA-MB-231 (Breast) | Lactate Production Inhibition | 3.04 µM | [14] |
| GNE-140 (Racemic) | MIA PaCa-2 (Pancreatic) | Growth Arrest | 10 µM | [15] |
| GNE-140 (Racemic) | pII (Breast) | Cell Invasion Inhibition | 200-300 µM | [15] |
Table 3: Pharmacokinetic Properties of (R)-GNE-140 in Mice
| Parameter | Value | Dosing | Reference(s) |
| Bioavailability | High | 5 mg/kg (oral) | [9] |
| Exposure | Dose-dependent increase | 50-200 mg/kg (oral) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of LDH inhibitors.
Biochemical LDH Inhibition Assay (Spectrophotometric)
This assay determines the in vitro inhibitory activity of a compound on LDH by monitoring the oxidation of NADH.
Protocol:
-
Prepare a stock solution of GNE-140 in DMSO and create serial dilutions in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[13]
-
In a 96-well UV-transparent microplate, add the assay buffer, NADH solution, and the GNE-140 dilution or a vehicle control (DMSO in assay buffer).[13]
-
Add the recombinant human LDHA or LDHB enzyme solution and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.[6]
-
Initiate the enzymatic reaction by adding the substrate, pyruvate.[13]
-
Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer, which corresponds to the oxidation of NADH to NAD+.[13]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
Cellular Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of an LDH inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Seed cancer cells into a 96-well or 384-well opaque-walled plate at an optimal density to ensure exponential growth during the experiment.[6]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Prepare serial dilutions of GNE-140 in complete cell culture medium from a stock solution in DMSO. Include a vehicle control.[6]
-
Treat the cells with the diluted compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).[6]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).[13]
Cellular Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium following treatment with an LDH inhibitor.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of GNE-140 or a vehicle control in serum-free medium.[16]
-
Incubate the cells for a desired period (e.g., 6 to 24 hours).[16]
-
Carefully collect the cell culture supernatant from each well.[12]
-
Perform a lactate assay on the collected supernatants using a commercially available colorimetric or fluorometric kit, following the manufacturer's instructions. This typically involves creating a standard curve with a lactate standard.[12][16]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration in each sample by comparing the readings to the standard curve.[16]
Conclusion
GNE-140 is a potent inhibitor of lactate dehydrogenase that has been extensively characterized. Its ability to disrupt the metabolism of highly glycolytic cancer cells has been demonstrated in a variety of in vitro and in vivo models. While challenges such as acquired resistance and the need for high in vivo exposures have been noted, GNE-140 remains a valuable chemical probe for studying the role of LDH in cancer and a foundational molecule for the development of next-generation LDH inhibitors. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the field of cancer metabolism and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of LDH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the available solubility and stability data for the small molecule inhibitor LDH-IN-2 (CAS Number: 893739-96-3). Initially named with reference to lactate (B86563) dehydrogenase (LDH), it is crucial to note that this compound is, in fact, an inhibitor of glycolate (B3277807) oxidase (GO)[1][2]. This document clarifies its biological target and presents what is currently known about its physicochemical properties to support its use in research and development.
Chemical Identity
| Property | Value |
| Compound Name | This compound |
| Synonym | 5-(2-Furyl)-2-hydroxybenzoic acid |
| CAS Number | 893739-96-3[1][2] |
| Molecular Formula | C₁₁H₈O₄[1] |
| Molecular Weight | 204.18 g/mol [1] |
| Chemical Structure | A salicylic (B10762653) acid derivative[1][2] |
Biological Target and Activity
Contrary to its name, this compound is an inhibitor of glycolate oxidase (GO)[1][2]. It has been shown to decrease the output of oxalate (B1200264) in hyperoxaluric hepatocytes, making it a compound of interest for research in primary hyperoxaluria type 1 (PH1)[1][2]. In one study, a derivative of this compound (compound 34) at a concentration of 10 μM inhibited oxalate production by 89% in Agxt1-/- mouse primary hepatocytes after 24 hours of incubation[2].
Quantitative Data Summary
Solubility Data
Currently, there is no publicly available quantitative solubility data for this compound in common laboratory solvents. Technical datasheets from suppliers explicitly state "——" for solubility, indicating that this has not been formally determined or disclosed[1][3][4]. Researchers will need to determine its solubility in their specific experimental buffers and vehicles empirically.
Stability Data
The stability of this compound has been evaluated under specific storage conditions.
| Condition | Duration | Stability |
| Storage at -20°C (as a solid) | ≥ 2 years | Stable[1][4] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's solubility and stability are not explicitly published. However, based on the research in which it has been utilized, the following methodologies can be inferred and adapted.
Inferred Protocol for Solution Preparation and Use
The primary research citing this compound by Moya-Garzón et al. provides context for its application in cell-based assays[2]. While not a formal solubility protocol, it suggests the compound is soluble in cell culture media at the concentrations used for their experiments.
Objective: To prepare a stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.04 mg of this compound (MW: 204.18) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
For cell-based assays, dilute the DMSO stock solution into the final cell culture medium to achieve the desired working concentration (e.g., 10 µM)[2]. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform a visual inspection to ensure no precipitation occurs upon dilution in the aqueous medium.
General Protocol for Stability Assessment of a Compound in Solution
This is a generalized workflow for determining the stability of a research compound like this compound in a specific solvent or buffer.
Objective: To assess the stability of this compound in a given solvent over time at different temperatures.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Solvent/buffer of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 37°C)
-
Autosampler vials
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple autosampler vials to avoid freeze-thaw cycles for frozen samples.
-
Analyze an initial sample (T=0) via HPLC to determine the initial peak area corresponding to the intact this compound.
-
Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC under the same conditions as the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. The appearance of new peaks may indicate degradation products.
Visualizations
Logical Relationship of this compound's Target and Application
Caption: Logical flow from this compound to its molecular target and therapeutic area of research.
Experimental Workflow for Stability Assessment
Caption: A generalized experimental workflow for determining the stability of this compound.
References
An In-depth Technical Guide to the In Vitro Enzymatic Assay of Pyrazole-Based Lactate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro enzymatic assay for a representative pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitor, herein referred to as LDH-IN-2. Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, and its inhibition is a key area of research in cancer metabolism.[1][2][3] This document outlines the core principles, experimental protocols, and data interpretation for assessing the efficacy of novel pyrazole-based LDH inhibitors.
Introduction to Lactate Dehydrogenase and its Role in Cancer
Lactate dehydrogenase (LDH) is a pivotal enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a crucial step in anaerobic glycolysis.[1][3][4] This process is coupled with the oxidation of NADH to NAD+, replenishing the NAD+ pool necessary for sustained glycolysis. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2] This metabolic reprogramming is associated with tumor progression, metastasis, and resistance to therapy.[2][5][6]
The LDH enzyme exists as a tetramer composed of two different subunits, LDHA (M-subunit) and LDHB (H-subunit), which combine to form five isoenzymes (LDH1-5).[1][6] The LDHA isoform is predominantly found in skeletal muscle and is often overexpressed in various cancers, playing a significant role in the Warburg effect by converting pyruvate to lactate.[1][2][6] This makes LDHA a compelling target for anticancer drug development. Pyrazole-based inhibitors are a class of small molecules that have shown promise in targeting LDH activity.[7][8][9][10]
Signaling Pathway of LDH in Cancer Metabolism
In cancer cells, several signaling pathways converge to regulate LDH activity and glycolysis. Key oncogenic signaling pathways can lead to the upregulation of LDHA, promoting the conversion of pyruvate to lactate. This lactate is then exported out of the cell, contributing to an acidic tumor microenvironment that can enhance tumor invasion and suppress the immune response.
Caption: LDH signaling pathway in cancer.
Quantitative Data: In Vitro Potency of Pyrazole-Based LDH Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an enzyme inhibitor. The following table summarizes the IC50 values for several representative pyrazole-based LDH inhibitors against LDHA and LDHB isoforms.
| Inhibitor | Target | IC50 (nM) | Reference |
| NCI-006 | LDHA | 60 | [11] |
| LDHB | 30 | [11] | |
| (R)-GNE-140 | LDHA | 3 | [12][13] |
| LDHB | 5 | [12][13] | |
| (S)-GNE-140 | LDHA | ~54 | [12] |
| LDHB | ~90 | [12] | |
| Compound 63 | LDHA | Low nM | [7][10] |
| LDHB | Low nM | [7][10] |
Experimental Protocol: In Vitro LDH Enzymatic Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
4.1. Materials and Reagents
-
Purified recombinant human LDHA or LDHB enzyme
-
This compound (test inhibitor) dissolved in DMSO
-
(R)-GNE-140 (positive control inhibitor)
-
DMSO (vehicle control)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 5 mM MgCl2, 0.01% BSA
-
Substrate: Pyruvate
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
96-well, UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
4.2. Experimental Workflow
Caption: Workflow for LDH in vitro enzymatic inhibition assay.
4.3. Detailed Procedure
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for a dose-response curve. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: In a 96-well plate, add the following components to each well:
-
Assay Buffer
-
Diluted this compound, positive control, or vehicle control (DMSO)
-
LDHA or LDHB enzyme solution
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the enzymatic reaction, add a pre-warmed (37°C) mixture of pyruvate and NADH to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
4.4. Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the presence of the vehicle control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This technical guide provides a foundational framework for the in vitro enzymatic assessment of pyrazole-based LDH inhibitors. The detailed protocol and workflows are designed to ensure robust and reproducible evaluation of inhibitor potency. A thorough understanding of the underlying biochemical principles and careful execution of the experimental steps are crucial for obtaining high-quality data that can effectively guide drug discovery and development efforts targeting cancer metabolism.
References
- 1. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multiple roles of LDH in cancer [cancer.fr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. osti.gov [osti.gov]
- 8. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Lactate Dehydrogenase Inhibition by NCI-006
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitor, NCI-006. Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, and its inhibition is a promising therapeutic strategy, particularly in oncology, due to the reliance of many cancer cells on the Warburg effect for energy production.
Core Concepts of LDH Inhibition
Lactate dehydrogenase catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+.[1][2] This reaction is the terminal step in glycolysis. In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen, LDH is overexpressed.[3] Inhibition of LDH disrupts this metabolic process, leading to a decrease in lactate production and can impact downstream signaling pathways.[4] By blocking the regeneration of NAD+ necessary for glycolysis, LDH inhibitors can impede cancer cell proliferation and survival.[5]
NCI-006: A Potent Pyrazole-Based LDH Inhibitor
NCI-006 is a potent, orally active inhibitor of lactate dehydrogenase. It belongs to a novel series of pyrazole-based inhibitors developed through quantitative high-throughput screening and structure-based design.[6][7]
Quantitative Data Presentation
The inhibitory activity of NCI-006 and related compounds is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of NCI-006
| Target | IC50 (μM) | Notes |
| LDHA | 0.06 | Potent inhibition of the A isoform of lactate dehydrogenase. |
| LDHB | 0.03 | Potent inhibition of the B isoform of lactate dehydrogenase. |
Table 2: Cellular Activity of NCI-006
| Cell Line | Assay | EC50 (μM) | Notes |
| MIA PaCa-2 (Pancreatic Cancer) | Lactate Secretion | 0.37 | Demonstrates cellular target engagement by reducing lactate output.[8] |
| HT29 (Colon Cancer) | Lactate Secretion | 0.53 | Effective in another highly glycolytic cancer cell line.[8] |
| Human Red Blood Cells | Lactate Secretion | 1.6 | Shows activity in non-cancerous cells, indicating potential for off-target effects. |
| Mouse Red Blood Cells | Lactate Secretion | 2.1 | Similar activity observed in mouse red blood cells. |
Experimental Protocols
Detailed methodologies for key experiments involving LDH inhibitors like NCI-006 are provided below.
1. LDH Enzyme Inhibition Assay (Biochemical Assay)
This protocol outlines a general method to determine the in vitro inhibitory activity of a compound on LDH by monitoring the oxidation of NADH.
-
Materials:
-
Recombinant human LDHA or LDHB enzyme
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (e.g., NCI-006) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer. A vehicle control (DMSO in assay buffer) should also be prepared.
-
In the wells of the 96-well plate, add the assay buffer, NADH, and the test compound dilutions or vehicle control.
-
Initiate the enzymatic reaction by adding pyruvate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[9]
-
2. Cellular Lactate Production Assay
This protocol measures the effect of an LDH inhibitor on extracellular lactate levels in cultured cells.
-
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, HT29)
-
Complete cell culture medium
-
Test compound (e.g., NCI-006)
-
96-well cell culture plates
-
Lactate Assay Kit (commercial kits available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control in fresh medium.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Perform the lactate assay on the clarified supernatant according to the manufacturer's instructions of the chosen commercial kit. This typically involves a reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration for each treatment condition and determine the EC50 value for the inhibition of lactate production.[9]
-
3. Cell Viability/Cytotoxicity Assay (LDH Release Assay)
This assay assesses cell membrane integrity by measuring the amount of LDH released from damaged cells into the culture medium.
-
Materials:
-
Cells seeded in a 96-well plate and treated with the test compound.
-
LDH Cytotoxicity Assay Kit (commercial kits available)
-
Microplate reader
-
-
Procedure:
-
After treating cells with the test compound for the desired duration, carefully collect the culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture from the kit to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt that is reduced to a colored formazan (B1609692) product by the diaphorase enzyme coupled to the LDH reaction.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).
-
Add the stop solution provided in the kit to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cell cytotoxicity.[10]
-
Signaling Pathways and Experimental Workflows
Glycolytic Pathway and Point of LDH Inhibition
The following diagram illustrates the central role of LDH in the glycolytic pathway and the point of inhibition by compounds like NCI-006.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LDH-IN-2 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of LDH-IN-2, a potent inhibitor of Lactate (B86563) Dehydrogenase (LDH), on the metabolic landscape of cancer cells. By targeting a crucial enzyme in anaerobic glycolysis, this compound presents a promising avenue for therapeutic intervention in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes.
Core Concept: Targeting the Warburg Effect
Cancer cells predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation. This metabolic reprogramming involves the conversion of glucose to lactate, even in the presence of oxygen. Lactate Dehydrogenase A (LDHA), an isoform of LDH, is the terminal enzyme in this pathway, catalyzing the conversion of pyruvate (B1213749) to lactate and regenerating NAD+ from NADH.[1][2] This regeneration of NAD+ is critical for maintaining a high glycolytic flux.[3] By inhibiting LDHA, compounds like this compound disrupt this cycle, leading to a metabolic crisis within the cancer cell.[1][4]
Quantitative Effects of LDH Inhibition on Cancer Cell Metabolism
The inhibition of LDH by small molecules leads to measurable changes in key metabolic parameters. The following tables summarize the quantitative data on the efficacy of various LDH inhibitors, including those structurally and functionally similar to this compound, across different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (Enzymatic Assay) | Reference |
| NHI-Glc-2 | PANC-1 (Pancreatic) | 10 µM (significantly inhibited LDH-A activity) | [4] |
| NCI-737 | TC71 (Ewing Sarcoma) | Dose-dependent decrease in LDH activity | [5] |
| NCI-006 | MIA PaCa-2 (Pancreatic) | EC50 = 3.736 x 10⁻⁷ M (Lactate Secretion) | [6] |
| NCI-006 | HT29 (Colon) | EC50 = 5.346 x 10⁻⁷ M (Lactate Secretion) | [6] |
| Oxamate | HeLa (Cervical) | - | [1] |
| Oxamate | SiHa (Cervical) | - | [1] |
| GNE-140 | pII (Breast) | 200-300 µM (inhibited LDH activity) | [7] |
| Quercetin | pII (Breast) | 200-500 µM (reduced intracellular LDH activity) | [7] |
| Lonidamine | pII (Breast) | - | [7] |
Table 1: Inhibitory Concentration of LDH Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of various LDH inhibitors against LDH enzyme activity or lactate secretion in different cancer cell lines.
| Inhibitor | Cancer Cell Line | Change in Lactate Production | Change in Glucose Uptake | Change in ATP Levels | Reference |
| Oxamate | HeLa (Cervical) | Decreased | Decreased | Decreased | [1] |
| Oxamate | SiHa (Cervical) | Decreased | Decreased | Decreased | [1] |
| NCI-737 | EWS cell lines | Dose-dependent decrease | Dose-dependent decrease | - | [5] |
| GNE-140 | pII (Breast) | Reduced extracellular lactate | - | - | [7] |
| Quercetin | pII (Breast) | Reduced extracellular lactate | - | - | [7] |
| FX11 | MDA-MB-231 (Breast) | Increased | - | - | [8] |
Table 2: Effect of LDH Inhibitors on Key Metabolic Readouts. This table summarizes the qualitative and quantitative changes in lactate production, glucose uptake, and ATP levels in cancer cells following treatment with LDH inhibitors.
| Inhibitor | Cancer Cell Line | Change in ECAR (Glycolysis) | Change in OCR (Oxidative Phosphorylation) | Reference |
| NCI-006 | MIA PaCa-2 (Pancreatic) | Decreased | Increased | [9] |
| NCI-737 | EWS cell lines | Dose-dependent decrease | - | [5] |
| FX11 | MDA-MB-231 (Breast) | Increased | Increased | [8] |
Table 3: Impact of LDH Inhibitors on Cellular Respiration and Glycolysis. This table outlines the effects of LDH inhibitors on the Extracellular Acidification Rate (ECAR), a measure of glycolysis, and the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration.
Signaling Pathways and Logical Relationships
The inhibition of LDH by this compound initiates a cascade of events within the cancer cell, ultimately impacting its survival and proliferation.
Figure 1: Signaling Pathway of LDH Inhibition. This diagram illustrates how this compound inhibits LDHA, leading to a decrease in the NAD+/NADH ratio, inhibition of glycolysis, and a redirection of pyruvate to the TCA cycle, ultimately inducing apoptosis and inhibiting cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of LDH inhibitors are provided below.
LDH Enzyme Activity Assay
This protocol measures the enzymatic activity of LDH in cell lysates.
Materials:
-
200 mM TRIS buffer, pH 8.0
-
50 mM Lithium Lactate
-
NAD+/PMS/INT solution (containing NAD+, Phenazine Methosulfate, and Iodonitrotetrazolium chloride)
-
Cell lysate samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the NAD+/PMS/INT solution shortly before use.
-
In a 96-well plate, add reagents in the following order to triplicate wells for each sample:
-
100 µl 200 mM TRIS, pH 8.0
-
50 µl 50 mM Li Lactate
-
50 µl NAD/PMS/INT Solution
-
-
Add 50 µl of cell lysate or control to each well.
-
Incubate the plate for 5-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader. The assay can be run as an endpoint or kinetic assay.[10][11]
References
- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase A-coupled NAD+ regeneration is critical for acute myeloid leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Observation on Enhanced Extracellular Acidification and Lactate Production Induced by Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. cellbiologics.com [cellbiologics.com]
Foundational Studies on the Lactate Dehydrogenase Inhibitor (R)-GNE-140: A Technical Guide
Disclaimer: Initial searches for the specific compound "LDH-IN-2" did not yield any publicly available scientific literature. Therefore, this guide focuses on a well-characterized, potent lactate (B86563) dehydrogenase (LDH) inhibitor, (R)-GNE-140 , to provide a representative in-depth technical overview in the requested format.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational studies of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB).
Core Mechanism of Action
(R)-GNE-140 is a highly potent, small-molecule inhibitor of lactate dehydrogenase (LDH) isoforms A and B.[1][2] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate, a process coupled with the regeneration of NAD+ from NADH.[3][4] Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[3] By inhibiting LDHA and LDHB, (R)-GNE-140 blocks the terminal step of anaerobic glycolysis.[4] This disruption of the glycolytic pathway leads to a reduction in lactate production and an accumulation of pyruvate, ultimately inhibiting the proliferation of cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative data from foundational studies of (R)-GNE-140.
Table 1: Biochemical Potency of (R)-GNE-140
| Target | IC50 (nM) | Notes |
| LDHA | 3 | Potent inhibitor of the primary LDH isoform associated with the Warburg effect.[1][2] |
| LDHB | 5 | Also shows high potency against the LDHB isoform.[1][2] |
| (S)-GNE-140 | >54 (estimated) | The (S)-enantiomer is approximately 18-fold less potent than (R)-GNE-140.[1] |
Table 2: Cellular Activity of (R)-GNE-140
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| MiaPaca-2 | Pancreatic Cancer | Lactate Production | 0.67 | Demonstrates submicromolar potency in a cellular context.[3] |
| Chondrosarcoma (IDH1 mutant) | Bone Cancer | Cell Proliferation | 0.8 | Shows efficacy in cancer cells with specific genetic mutations.[1] |
| Panel of 347 Cancer Cell Lines | Various | Cell Proliferation | < 5 in 37 cell lines | Inhibits proliferation in approximately 11% of a broad cancer cell line panel.[1] |
Table 3: In Vivo Pharmacokinetic Parameters of (R)-GNE-140 in Mice
| Dose (mg/kg, oral) | Bioavailability | Notes |
| 5 | High | Exhibits good oral bioavailability at a low dose.[1][2] |
| 50 - 200 | Greater exposure | Higher oral doses lead to increased systemic exposure.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathway affected by (R)-GNE-140 is the metabolic pathway of glycolysis. However, its inhibition can lead to downstream effects on other signaling cascades and the development of resistance through metabolic reprogramming.
Caption: Inhibition of LDHA/B by (R)-GNE-140 blocks lactate production.
Caption: Acquired resistance to (R)-GNE-140 can be driven by AMPK-mTOR-S6K signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of (R)-GNE-140 on cancer cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LDH-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to increased lactate production even in the presence of oxygen.[3][4] This metabolic reprogramming is crucial for cancer cell proliferation, invasion, and survival.[3] The LDH-A isoform, in particular, is often overexpressed in various cancers and has emerged as a promising therapeutic target.[3][5] LDH-IN-2 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), designed to disrupt the metabolic processes of cancer cells and induce cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound functions by competitively binding to the active site of the LDHA enzyme, thereby blocking the conversion of pyruvate to lactate.[5] This inhibition leads to a disruption of the glycolytic pathway, which is a primary source of energy for rapidly proliferating cancer cells.[5] By impeding glycolysis, this compound can deplete cellular ATP levels, induce oxidative stress, and ultimately trigger apoptosis (programmed cell death).[5] Due to the frequent overexpression of the LDHA isoform in malignant cells, this compound offers a targeted approach to cancer therapy.[5]
dot
Caption: this compound inhibits the LDHA-mediated conversion of pyruvate to lactate, disrupting cancer cell proliferation and inducing apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Cancer | 8.5 | 0.22 - 0.72[6] |
| H1299 | Lung Cancer | 12.3 | 0.22 - 0.72[6] |
| H460 | Lung Cancer | 9.8 | 0.22 - 0.72[6] |
| PANC-1 | Pancreatic Cancer | 15.1 | Not specified |
| B164A5 | Murine Melanoma | 25.0 | Not specified |
IC50 values were determined after 72 hours of treatment using an MTT assay.
Table 2: Effect of this compound on Lactate Production and Cell Viability
| Treatment | Concentration (µM) | Extracellular Lactate Reduction (%) | Cell Viability (%) |
| Vehicle Control | - | 0 | 100 |
| This compound | 5 | 25 ± 3.1 | 85 ± 4.2 |
| This compound | 10 | 48 ± 4.5 | 62 ± 5.1 |
| This compound | 25 | 72 ± 5.8 | 41 ± 3.9 |
| This compound | 50 | 85 ± 6.2 | 22 ± 2.8 |
Data presented as mean ± standard deviation from three independent experiments in A549 cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., A549, PANC-1)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
dot
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant as an indicator of cytotoxicity.[8][9]
Materials:
-
Treated cell culture supernatants (from Protocol 1)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).[10]
-
Prepare control wells:
-
Centrifuge the 96-well plate at 600 x g for 10 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
dot
Caption: Workflow for the LDH cytotoxicity assay.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate and treat cells with various concentrations of this compound for 48 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use heat-inactivated serum or a serum-free medium for the assay period. Include a medium-only background control.[8] |
| Low signal in Western Blot | Insufficient protein loading or low antibody concentration. | Ensure accurate protein quantification and load at least 20-30 µg of protein. Optimize primary antibody dilution. |
| Inconsistent IC50 values | Variation in cell seeding density or reagent preparation. | Ensure uniform cell seeding and prepare fresh dilutions of this compound for each experiment. |
| This compound insolubility | Compound precipitation in aqueous media. | Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium just before use. |
Conclusion
This compound is a valuable tool for investigating the role of metabolic reprogramming in cancer. The protocols outlined in these application notes provide a framework for assessing its cytotoxic and apoptotic effects in various cancer cell lines. By targeting the metabolic vulnerability of cancer cells, this compound holds promise as a potential therapeutic agent.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 4. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. yenepoya.res.in [yenepoya.res.in]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols: LDH-IN-2 (Modeled on NCI-006) for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, there is an increased reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift makes LDH a compelling target for cancer therapy. LDH inhibitors aim to disrupt the metabolic processes of cancer cells, leading to reduced proliferation and cell death.[1][2]
This document provides detailed application notes and protocols for the use of an LDH inhibitor, modeled on the well-characterized compound NCI-006, in preclinical xenograft studies. NCI-006 is a potent, orally active inhibitor of both LDHA and LDHB isoforms.[3] It has been shown to inhibit tumor LDH activity, reduce lactate production, and slow tumor growth in various cancer xenograft models.[3][4]
Quantitative Data Summary
The following table summarizes the pharmacokinetic and pharmacodynamic data for the LDH inhibitor NCI-006 in preclinical xenograft models.
| Parameter | Cell Line / Model | Dosage and Administration | Key Findings | Reference |
| In Vivo Efficacy | MIA PaCa-2 (pancreatic cancer) xenograft | 50 mg/kg, i.v., every other day for 2 weeks | Slowed tumor growth. | [3] |
| HT29 (colon cancer) xenograft | 50 mg/kg, i.v., every other day for 1 week | Inhibited tumor LDH activity. | [3] | |
| HCT116 (colorectal cancer) & MKN45 (gastric cancer) xenografts | 40 mg/kg, i.v., 2-3 times a week for 1-2 weeks (in combination with IACS-010759) | Inhibited tumor growth in combination therapy. | [3] | |
| TC71, TC32, EW8 (Ewing sarcoma) xenografts | 50 mg/kg, p.o., once or twice daily for 3 weeks | Little change in tumor growth as a single agent. | [3] | |
| Pharmacodynamics | MIA PaCa-2 xenograft | 50 mg/kg, p.o. or i.v., single dose | IV administration led to greater and more sustained intratumoral LDH inhibition compared to PO. | [4][5] |
| TC71 xenograft | 40 mg/kg and 50 mg/kg, i.v., daily for 3 days | Dose-dependent increase in intratumoral drug concentration and inhibition of LDH activity. | [6] | |
| Pharmacokinetics | Athymic nude mice with MIA PaCa-2 xenografts | 50 mg/kg, p.o., single dose | Peak plasma concentration (3-4 µM) between 1 and 6 hours; peak intratumoral concentration (2-3 µM) at 6 hours. | [4] |
| Athymic nude mice with MIA PaCa-2 xenografts | 50 mg/kg, i.v., single dose | Higher and more rapid peak intratumoral drug concentration compared to oral administration. | [4] |
Experimental Protocols
Protocol 1: Evaluation of LDH-IN-2 (NCI-006 model) Efficacy in a Subcutaneous Pancreatic Cancer Xenograft Model
This protocol describes the in vivo assessment of this compound (modeled on NCI-006) against MIA PaCa-2 human pancreatic cancer xenografts in athymic nude mice.
Materials:
-
This compound (NCI-006)
-
Vehicle solution (e.g., PBS, or as specified by the compound supplier)
-
MIA PaCa-2 human pancreatic cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal weighing scale
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells in the recommended medium until they reach 70-80% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend the MIA PaCa-2 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions (length and width) with calipers and mouse body weight two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Treatment Group: Administer this compound at a dose of 50 mg/kg via intravenous (i.v.) injection every other day for two weeks.[3] The compound should be formulated in a suitable vehicle.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Endpoint:
-
Continue treatment and monitoring for the specified duration.
-
Euthanize the mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if signs of significant toxicity (e.g., >20% body weight loss, ulceration) are observed.
-
At the end of the study, euthanize all remaining animals, excise the tumors, and measure their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: LDH signaling pathway and the point of intervention for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing GSK2837808A (LDH-IN-2) Stock Solution for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1] In many cancer cells, there is an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[2] The LDHA isoform, in particular, is often upregulated in various cancers and is associated with tumor progression and metastasis, making it a promising target for cancer therapy.[2][3]
GSK2837808A is a potent and selective inhibitor of both lactate dehydrogenase A (LDHA) and B (LDHB). It functions as a cell-permeable, NADH-competitive inhibitor.[4] By blocking the activity of LDH, GSK2837808A can inhibit lactate production, reduce glucose uptake, and induce apoptosis in cancer cells.[5] These characteristics make GSK2837808A a valuable tool for studying the role of LDH in cancer metabolism and for the development of novel anticancer therapeutics.
This document provides detailed protocols for the preparation of GSK2837808A stock solutions for use in various in vitro assays.
Data Presentation
Table 1: Chemical and Biological Properties of GSK2837808A
| Property | Value | Reference |
| Molecular Weight | 649.62 g/mol | |
| Formula | C₃₁H₂₅F₂N₅O₇S | |
| CAS Number | 1445879-21-9 | |
| Purity | ≥98% | |
| IC₅₀ (LDHA) | 2.6 nM | |
| IC₅₀ (LDHB) | 43 nM | |
| Appearance | Light yellow to yellow solid | [6] |
Table 2: Solubility of GSK2837808A
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (76.97 mM) | [6] |
| DMF | 30 mg/mL | [7] |
| Ethanol | Slightly soluble | [7] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [7] |
Experimental Protocols
Materials and Equipment
-
GSK2837808A powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Before opening, briefly centrifuge the vial of GSK2837808A to ensure all the powder is at the bottom. Work in a clean and dry environment.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of GSK2837808A powder into the tube.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution from 1 mg of GSK2837808A (MW = 649.62 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 649.62 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.00015394 L
-
Volume (µL) = 153.94 µL
-
-
Dissolving: Add 153.94 µL of anhydrous DMSO to the microcentrifuge tube containing the GSK2837808A powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may be necessary to fully dissolve the compound, as DMSO can solidify at room temperature.[6]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh from the stock solution for each experiment.
-
Thawing: Thaw a single aliquot of the 10 mM GSK2837808A stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. For example, to prepare a 100 µM working solution, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock solution to 99 µL of medium).
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to your assay.
Visualizations
Caption: Workflow for preparing GSK2837808A stock and working solutions.
Caption: Simplified LDHA signaling pathway and its inhibition by GSK2837808A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FOXM1-LDHA signaling promoted gastric cancer glycolytic phenotype and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Targeting Lactate Dehydrogenase in Combination with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation and survival.[1][2] Lactate (B86563) dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2][3] Elevated LDH levels are associated with poor prognosis in various cancers, making it an attractive therapeutic target.[4][5][6] LDH inhibitors, when used in combination with conventional chemotherapy, have shown promise in preclinical studies by disrupting cancer cell metabolism and potentially overcoming chemoresistance, especially in the hypoxic tumor microenvironment.[7][8][9] These notes provide an overview of the application and protocols for studying the synergistic effects of LDH inhibitors with chemotherapy.
Mechanism of Action and Synergy
The combination of LDH inhibitors with chemotherapy is predicated on a multi-pronged attack on cancer cells. Chemotherapy directly induces cell death, while LDH inhibition cripples the cell's metabolic adaptability, leading to a synergistic cytotoxic effect. This is particularly effective in hypoxic tumor regions where cancer cells are highly dependent on anaerobic glycolysis.[8][9] Inhibition of LDH leads to a buildup of pyruvate and a decrease in lactate production, which can induce oxidative stress and apoptosis.[1] Furthermore, some studies suggest that LDH inhibitors can modulate the metabolism of chemotherapeutic agents, enhancing their efficacy.[8]
A diagram illustrating the central role of LDH in cancer cell metabolism and the proposed synergistic mechanism with chemotherapy is presented below.
Caption: Signaling pathway of LDH-A in cancer metabolism and points of intervention for LDH inhibitors and chemotherapy.
Quantitative Data Summary
The synergistic effects of LDH inhibitors in combination with chemotherapy have been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of LDH Inhibitors in Combination with Chemotherapy
| LDH Inhibitor | Cancer Cell Line | Chemotherapy Agent | IC50 (Inhibitor Alone, µM) | IC50 (Chemo Alone, µM) | Combination Effect | Reference | |---|---|---|---|---|---| | NHI-1 | LPC006 (Pancreatic) | Gemcitabine (B846) | 0.9 (Hypoxia) | - | Synergistic (CI < 0.4) |[8][9] | | NHI-1 | LPC006 (Pancreatic) | Gemcitabine | 16.3 (Normoxia) | - | Synergistic |[8][9] |
CI: Combination Index. A CI value < 1 indicates synergy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the combination therapy. Below are protocols for key experiments.
Cell Viability and Synergy Assessment
This protocol is used to determine the cytotoxic effects of the LDH inhibitor and chemotherapy, both alone and in combination, and to quantify their synergistic interaction.
a. Sulforhodamine B (SRB) Assay:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the LDH inhibitor, the chemotherapeutic agent, and a combination of both at a constant ratio. Include untreated cells as a control. Incubate for 48-72 hours under normoxic or hypoxic (e.g., 1% O2) conditions.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Determine the IC50 values for each agent. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
LDH Activity Assay
This assay measures the enzymatic activity of LDH in cell lysates to confirm the inhibitory effect of the compound.
-
Cell Lysis: Treat cells with the LDH inhibitor for the desired time. Harvest and lyse the cells in a suitable lysis buffer.
-
Reaction Mixture: In a 96-well plate, add cell lysate, reaction buffer (containing pyruvate), and NADH.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to LDH activity.
-
Data Analysis: Calculate the LDH activity and normalize it to the total protein concentration of the lysate.
Western Blotting
This protocol is used to assess the expression levels of key proteins involved in apoptosis and metabolism.
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, LDHA) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Studies
This protocol evaluates the efficacy of the combination therapy in a preclinical animal model.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, LDH inhibitor alone, chemotherapy alone, and the combination. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the inhibitor and weekly intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the different treatment groups.
A diagram of a typical experimental workflow for evaluating the combination of an LDH inhibitor and chemotherapy is shown below.
Caption: A typical experimental workflow for preclinical evaluation of LDH inhibitor and chemotherapy combination.
Conclusion
The combination of LDH inhibitors with standard chemotherapy presents a promising strategy to target the metabolic vulnerabilities of cancer cells. The protocols and data presented here provide a framework for researchers to investigate these combinations further. Careful experimental design and a thorough understanding of the underlying mechanisms are essential for the successful clinical translation of this therapeutic approach.
References
- 1. The molecular mechanism and clinical significance of LDHA in HER2-mediated progression of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multiple roles of LDH in cancer [en-cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic interaction of novel lactate dehydrogenase inhibitors with gemcitabine against pancreatic cancer cells in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lactate Production Following Treatment with LDH-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring lactate (B86563) production in a cellular context following treatment with LDH-IN-2, a potent inhibitor of Lactate Dehydrogenase (LDH). Understanding the impact of LDH inhibition on lactate levels is crucial for evaluating the efficacy of potential cancer therapeutics that target metabolic pathways.[1][2]
Introduction
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[3][4][5] In many cancer cells, this pathway is upregulated, a phenomenon known as the Warburg effect, to support rapid proliferation.[1][6] Inhibition of LDH is therefore a promising strategy in cancer therapy.[1][2] this compound is a small molecule inhibitor of LDHA, the isoform of LDH predominantly found in muscle and overexpressed in various tumors.[1][5] Measuring the change in lactate production after treatment with this compound is a direct method to assess its on-target effect in a cellular context.
Principle of Lactate Measurement
The most common methods for quantifying lactate concentration in biological samples are enzyme-based assays.[7][8][9] These assays utilize lactate dehydrogenase to oxidize lactate to pyruvate. This reaction is coupled to the reduction of a chromogenic or fluorogenic probe, allowing for quantification of lactate levels by measuring absorbance or fluorescence.[7][8][9] Several commercial kits are available for this purpose and generally offer high sensitivity and specificity for L-lactate.[7][8][9][10][11][12]
Experimental Design Considerations
When designing an experiment to measure the effect of this compound on lactate production, several factors should be considered:
-
Cell Type: The choice of cell line is critical. Cancer cell lines known to exhibit high rates of glycolysis (e.g., various breast, lung, and pancreatic cancer cells) are suitable models.[1]
-
This compound Concentration and Treatment Time: A dose-response and time-course experiment should be performed to determine the optimal concentration of this compound and the ideal treatment duration to observe a significant effect on lactate production.
-
Intracellular vs. Extracellular Lactate: Measuring both intracellular and extracellular lactate can provide a more complete picture of the inhibitor's effect.[7][13] A decrease in extracellular lactate is the most common readout for LDH inhibition.
-
Normalization: It is essential to normalize lactate levels to a measure of cell number or total protein to account for any cytotoxic effects of the inhibitor.[13]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on Extracellular Lactate Production
| This compound Concentration (µM) | Mean Extracellular Lactate (mM) (± SD) | % Inhibition of Lactate Production |
| 0 (Vehicle) | 5.2 (± 0.4) | 0 |
| 0.1 | 4.8 (± 0.3) | 7.7 |
| 1 | 3.1 (± 0.2) | 40.4 |
| 10 | 1.5 (± 0.1) | 71.2 |
| 100 | 0.8 (± 0.1) | 84.6 |
Table 2: Time-Course of this compound (10 µM) on Lactate Production
| Time (hours) | Mean Extracellular Lactate (mM) (± SD) |
| 0 | 0.5 (± 0.1) |
| 6 | 2.1 (± 0.2) |
| 12 | 1.8 (± 0.2) |
| 24 | 1.5 (± 0.1) |
| 48 | 1.2 (± 0.1) |
Signaling Pathway
Caption: Simplified glycolysis pathway showing the inhibition of Lactate Dehydrogenase (LDH) by this compound, leading to reduced lactate production.
Experimental Protocols
Protocol 1: Measuring Extracellular Lactate
This protocol describes the measurement of lactate secreted into the cell culture medium.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Commercial lactate assay kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)[7][9][11]
-
Microplate reader capable of absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired amount of time (e.g., 24 hours).
-
Sample Collection: Carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
Lactate Assay: Perform the lactate assay on the collected supernatant according to the manufacturer's instructions of the chosen commercial kit.[7][9] This typically involves adding a reaction mix and incubating for a specific time before reading the absorbance or fluorescence.
-
Data Analysis: Calculate the lactate concentration in each sample using a standard curve generated with known lactate concentrations.
-
Normalization (Optional but Recommended): After collecting the supernatant, perform a cell viability assay (e.g., MTT or crystal violet) on the remaining cells in the plate to normalize the lactate production to the number of viable cells.
Protocol 2: Measuring Intracellular Lactate
This protocol is for measuring the lactate concentration within the cells.
Materials:
-
Cells cultured and treated with this compound as described in Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Reagents for cell lysis (e.g., a buffer containing a non-ionic detergent like Triton X-100)
-
BCA protein assay kit for normalization[13]
Procedure:
-
Cell Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular lactate.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant, which contains the intracellular metabolites.
-
Lactate Assay: Perform the lactate assay on the supernatant as described in Protocol 1.
-
Normalization: Use a portion of the supernatant to determine the total protein concentration using a BCA protein assay.[13] Normalize the intracellular lactate concentration to the total protein concentration.
Experimental Workflow
References
- 1. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. ldh background [chem.uwec.edu]
- 5. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells [elifesciences.org]
- 7. caymanchem.com [caymanchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 10. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [promega.com]
- 11. L-Lactate Assay Kit, MAK329, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 12. Amplite® Colorimetric L-Lactate Assay Kit | AAT Bioquest [aatbio.com]
- 13. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Warburg Effect in vitro using LDH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect describes a phenomenon in which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, even in the presence of abundant oxygen.[1][2] This metabolic shift is a hallmark of many cancers and is crucial for tumor growth and proliferation.[3] Lactate (B86563) dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating the NAD+ necessary for sustained high glycolytic flux.[4][5] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.[6]
LDH-IN-2 is a potent and selective inhibitor of LDHA. These application notes provide detailed protocols for utilizing this compound to study the Warburg effect in cancer cells in vitro. The following sections describe its mechanism of action, key experiments to assess its biological effects, and the relevant signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of LDHA, blocking the conversion of pyruvate to lactate.[4] This inhibition leads to a decrease in lactate production and a reduction in the regeneration of NAD+ from NADH.[7] The disruption of this critical step in anaerobic glycolysis is expected to decrease ATP production, suppress the Warburg effect, and potentially induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this metabolic pathway.[3][7]
Key In Vitro Assays
A series of in vitro assays can be employed to characterize the effects of this compound on cancer cell metabolism and viability.
Table 1: Summary of Quantitative Data for this compound Efficacy
| Parameter | Description | Expected Outcome with this compound | Example Data (Hypothetical) |
| IC50 (LDHA activity) | Concentration of this compound required to inhibit 50% of LDHA enzymatic activity. | Low nanomolar to micromolar range. | 50 nM |
| Lactate Production | Measurement of lactate secreted into the cell culture medium. | Dose-dependent decrease. | 60% reduction at 1 µM |
| Glucose Uptake | Measurement of glucose consumed by the cells from the culture medium. | Dose-dependent decrease. | 40% reduction at 1 µM |
| Cell Viability (IC50) | Concentration of this compound required to reduce cell viability by 50%. | Varies depending on cell line's glycolytic dependency. | 5 µM in glycolytic cancer cells |
| ATP Levels | Measurement of intracellular ATP concentration. | Dose-dependent decrease. | 50% reduction at 1 µM |
Experimental Protocols
LDH Activity Assay
This assay directly measures the enzymatic activity of LDHA in cell lysates treated with this compound.
Principle: LDHA catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used to reduce a tetrazolium salt (like INT or WST-8) into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.[8]
Protocol:
-
Cell Lysis:
-
Culture cancer cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the LDH.[8]
-
-
Assay Reaction:
-
Prepare a reaction mixture containing lactate and NAD+ in an appropriate buffer (e.g., Tris buffer, pH 8.0).[9]
-
Add the cell lysate to a 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
-
Detection:
-
Add a solution containing a tetrazolium salt and a diaphorase.
-
Incubate the plate at 37°C, protected from light, for 10-30 minutes.[8]
-
Stop the reaction using a stop solution (e.g., 1M acetic acid).[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8 or 490 nm for INT).[8]
-
-
Data Analysis:
-
Calculate the percentage of LDH activity inhibition for each concentration of this compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct measure of the Warburg effect.
Principle: Lactate in the culture medium is converted to pyruvate by LDH, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the lactate concentration, is measured by absorbance at 340 nm.[11][12]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Assay Reaction:
-
Prepare an assay buffer containing glycine, hydrazine, and NAD+.[11]
-
Add the collected supernatant to a new 96-well plate.
-
Add the assay buffer containing LDH to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm in a kinetic or endpoint mode until the reaction is complete.[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of lactate.
-
Determine the lactate concentration in the samples from the standard curve.
-
Normalize the lactate concentration to the cell number or protein content.
-
Glucose Uptake Assay
This assay measures the amount of glucose consumed by the cells, providing an indication of the rate of glycolysis.
Principle: A fluorescently labeled, non-metabolizable glucose analog (e.g., 2-NBDG) is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for the desired time.
-
-
Glucose Starvation:
-
Wash the cells with glucose-free medium and incubate them in this medium for a short period to starve them of glucose.
-
-
2-NBDG Incubation:
-
Add a medium containing 2-NBDG and incubate for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated cells to that of untreated controls.
-
Cell Viability Assay (LDH Release Assay)
This assay assesses the cytotoxic effects of this compound by measuring the release of LDH from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[13] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.[13]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer) and negative controls (untreated cells).[13]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.[10]
-
-
LDH Measurement:
-
Follow the protocol for the LDH Activity Assay (Section 1) using the collected supernatant as the sample.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100
-
Determine the IC50 value for cell viability.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involved in the Warburg effect and the experimental workflows for studying the effects of this compound.
Caption: Signaling pathways regulating the Warburg effect and the point of intervention for this compound.
Caption: General experimental workflow for evaluating this compound in vitro.
Conclusion
This compound provides a valuable tool for investigating the role of the Warburg effect in cancer cell biology. The protocols outlined in these application notes offer a comprehensive framework for characterizing its inhibitory effects on LDHA, cellular metabolism, and cancer cell viability. These studies can contribute to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies targeting this critical pathway.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Dual Targeting of the Warburg Effect with a Glucose-Conjugated Lactate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate Concentration assay (LDH method) [protocols.io]
- 12. protocols.io [protocols.io]
- 13. yenepoya.res.in [yenepoya.res.in]
Application of LDH-A Inhibitors in Pancreatic Cancer Cells: A Focus on NHI-2
Note to the Reader: The initial query specified "LDH-IN-2". Our research indicates that this compound is an inhibitor of glycolate (B3277807) oxidase and is primarily studied in the context of primary hyperoxaluria. However, there is significant research on the application of a similarly named compound, NHI-2 , a potent lactate (B86563) dehydrogenase A (LDHA) inhibitor, in pancreatic cancer cells. This document will focus on the application of NHI-2 and other relevant N-hydroxyindole-based inhibitors in pancreatic cancer research, as this aligns with the core scientific interest of the query.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by a hypoxic tumor microenvironment.[1] In response to low oxygen levels, cancer cells shift their metabolism from oxidative phosphorylation to anaerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] A key enzyme in this metabolic adaptation is lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate (B1213749) to lactate.[4][5] Upregulation of LDHA is frequently observed in pancreatic cancer and is associated with tumor progression, metastasis, and poor prognosis.[1][2][3] Consequently, LDHA has emerged as a promising therapeutic target for pancreatic cancer.[2][4] NHI-2 is a member of a class of N-hydroxyindole-based inhibitors that selectively target LDHA.[6][7]
Data Presentation
The following table summarizes the in vitro efficacy of the LDHA inhibitors NHI-1 and NHI-2 in pancreatic cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| NHI-1 | PANC-1 | Normoxia | 18.2 | [1] |
| PANC-1 | Hypoxia | 1.3 | [1] | |
| LPC006 | Normoxia | 16.3 | [1] | |
| LPC006 | Hypoxia | 0.9 | [1] | |
| NHI-2 | PANC-1 | Normoxia | 22.2 | [1] |
| PANC-1 | Hypoxia | 4.0 | [1] | |
| HeLa | - | 14.7 | [6] | |
| B78 | - | 32.0 (EC50) | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by LDH-A inhibitors and a general experimental workflow for their evaluation in pancreatic cancer cells.
Caption: LDH-A Signaling Pathway Under Hypoxia.
Caption: Experimental Workflow for LDH-A Inhibitor Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of NHI-2 in pancreatic cancer cells.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of NHI-2 on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, LPC006)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NHI-2 (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of NHI-2 for 48-72 hours. Include a vehicle control (DMSO). For hypoxic conditions, place the plates in a hypoxic chamber (1% O2) immediately after adding the compound.
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
LDH Activity Assay
This assay measures the enzymatic activity of LDH in cell lysates.
Materials:
-
Pancreatic cancer cells
-
Lysis buffer
-
Reaction buffer (containing pyruvate and NADH)
-
Spectrophotometer
Protocol:
-
Culture and treat pancreatic cancer cells with NHI-2 as described above.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein lysate to the reaction buffer.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH consumption to determine LDH activity.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as LDH-A and HIF-1α.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LDH-A, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by NHI-2.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with NHI-2.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Conclusion
The inhibition of LDHA presents a targeted therapeutic strategy for pancreatic cancer, particularly in the context of the hypoxic tumor microenvironment. NHI-2 has demonstrated significant anti-proliferative and pro-apoptotic effects in pancreatic cancer cell lines, especially under hypoxic conditions. The protocols outlined above provide a framework for the preclinical evaluation of LDHA inhibitors like NHI-2, enabling further investigation into their therapeutic potential. The synergistic effects observed with standard chemotherapeutic agents like gemcitabine (B846) further highlight the promise of this approach for future pancreatic cancer treatment regimens.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Function Relationships in Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. A Three-Dimensional Cell Culture Model To Study Enterovirus Infection of Polarized Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies Using LDH-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing metabolic studies involving the lactate (B86563) dehydrogenase (LDH) inhibitor, LDH-IN-2. The protocols detailed below are intended to facilitate the investigation of the metabolic effects of this compound in cancer cells, a critical area of research in oncology drug development.
Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2][3] In many cancer cells, this pathway is upregulated, a phenomenon known as the "Warburg effect," which supports rapid cell proliferation and survival.[1][4] Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism.[1][4]
Mechanism of Action
This compound, as an inhibitor of lactate dehydrogenase, is expected to competitively block the conversion of pyruvate to lactate. This inhibition leads to a decrease in lactate production and a subsequent reduction in the NAD+/NADH ratio, which is crucial for maintaining glycolytic flux.[5] By impeding glycolysis, this compound is anticipated to force a metabolic shift towards oxidative phosphorylation, potentially increasing mitochondrial respiration and the production of reactive oxygen species (ROS), which can induce cellular stress and apoptosis.[5]
Data Presentation: Quantitative Effects of LDH Inhibition
The following tables summarize representative quantitative data obtained from studies with various LDH inhibitors, which can be expected upon treatment with this compound.
Table 1: Inhibitory Activity of LDH Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 2 | LDHA | 13.63 | - | [6] |
| Compound 10 | LDHA | 47.2 | PANC-1 | [6] |
| GNE-140 | LDHA | - | - | [7] |
| GSK2837808A | LDHA | 0.0026 | - | [6] |
| NCI-006 | LDH | ~0.1 | TC71, TC32, EW8 | [8] |
| NCI-737 | LDH | ~0.1 | TC71, TC32, EW8 | [8] |
| Oxamate | LDHA | - | - | [9] |
| Isosafrole | LDHA | - | - | [9] |
| NHI-2 | LDHA | - | - | [9] |
Table 2: Effects of LDH Inhibition on Cellular Metabolism and Viability
| Parameter | Effect | Cell Line(s) | Reference |
| Lactate Production | Decreased | Ewing Sarcoma | [8] |
| Glucose Consumption | Decreased | Ewing Sarcoma | [8] |
| Intracellular Pyruvate | Increased | Ewing Sarcoma | [8] |
| NAD+/NADH Ratio | Decreased | Ewing Sarcoma | [8] |
| Extracellular Acidification Rate (ECAR) | Decreased | Ewing Sarcoma | [8] |
| Oxygen Consumption Rate (OCR) | Increased (initially) | - | [5] |
| Cell Viability | Decreased | B164A5 (Melanoma) | [10] |
| Cytotoxicity (LDH Release) | Increased | B164A5 (Melanoma) | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess the metabolic impact of this compound are provided below.
Protocol 1: LDH Activity Assay
This protocol measures the enzymatic activity of lactate dehydrogenase in cell lysates or purified enzyme preparations.
Materials:
-
96-well clear flat-bottom plates
-
LDH Assay Buffer (e.g., from a commercial kit)
-
LDH Substrate Mix (containing lactate)
-
NAD+ solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
For cell lysates, culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare a reaction mix containing LDH Assay Buffer, LDH Substrate Mix, and NAD+.
-
Add a standardized amount of cell lysate or purified enzyme to each well of the 96-well plate.
-
Add the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm at time zero (A0).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance again at the end of the incubation period (At).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = At - A0).
-
The LDH activity is proportional to the ΔA and can be normalized to the protein concentration of the lysate.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration.[11][12][13]
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) followed by sequential injections of the mitochondrial modulators and subsequent OCR measurements.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol 3: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolysis.[14][15]
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glutamine
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) (from Seahorse XF Glycolysis Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the Mito Stress Test.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glutamine (glucose-free).
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge as described previously.
-
Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate injection ports.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge.
-
Initiate the assay. The instrument will measure the basal extracellular acidification rate (ECAR) followed by sequential injections of glucose, oligomycin, and 2-DG, with ECAR measurements after each injection.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to determine glycolysis, glycolytic capacity, and glycolytic reserve.
-
Protocol 4: 13C-Metabolic Flux Analysis
This technique traces the fate of isotopically labeled substrates to quantify intracellular metabolic fluxes.[16][17][18][19][20]
Materials:
-
Culture medium with 13C-labeled glucose (e.g., [U-13C6]-glucose)
-
Cells of interest
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Isotope Labeling:
-
Culture cells in medium containing 13C-labeled glucose and this compound or vehicle control for a duration sufficient to reach isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent (e.g., 80% methanol).
-
Collect the cell lysate and centrifuge to remove debris.
-
Collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates).
-
-
Flux Calculation:
-
Use the measured mass isotopomer distributions and a metabolic network model to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Mandatory Visualizations
Caption: Signaling pathway of LDH inhibition by this compound.
Caption: General experimental workflow for metabolic studies.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells [elifesciences.org]
- 6. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. content.protocols.io [content.protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Glycolysis stress test in organoids [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LDH-IN-2 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing insolubility issues with the lactate (B86563) dehydrogenase (LDH) inhibitor, LDH-IN-2. The information is presented in a question-and-answer format to directly address common problems encountered during experimental workflows.
Troubleshooting Guides
Q1: My this compound will not dissolve in my aqueous buffer. What should I do?
A1: It is a common issue for small molecule inhibitors like this compound to have low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.
Q2: What is the recommended organic solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds. Ethanol can also be a suitable alternative. It is crucial to use a high-purity, anhydrous grade of the solvent to prevent degradation of the compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a frequent challenge. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The desired final concentration of this compound in your experiment may be above its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in more DMSO before the final dilution into your aqueous buffer. When making the final dilution, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is minimal, typically 0.5% or less, to avoid solvent-induced artifacts or toxicity.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the inhibitor stock can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Sonication: Brief sonication of the solution after dilution can help to break down small precipitates and improve dissolution.
Q4: Can I do anything to increase the solubility of this compound if the above steps don't work?
A4: If you continue to face solubility issues, consider the following:
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could try adjusting the pH of your aqueous buffer.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the final solution can help to maintain the inhibitor's solubility. However, these should be used with caution as they can affect cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: this compound should be stored as a solid at -20°C. Once dissolved in an organic solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
Q2: How can I be sure that the insolubility is not due to the degradation of the compound?
A2: To minimize the risk of degradation, always use high-purity, anhydrous solvents. Store the solid compound and stock solutions at the recommended temperatures and protect them from light. If you suspect degradation, it is best to use a fresh vial of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to minimize any potential off-target effects or cytotoxicity. It is always good practice to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.
Data Presentation
| Inhibitor Name | Solvent | Approximate Solubility |
| NHI-2 | DMSO | ~25 mg/mL |
| NHI-2 | Ethanol | ~25 mg/mL |
| LDHA-IN-3 | DMSO | 60 mg/mL (199.22 mM) |
| GSK 2837808A | DMSO | 100 mg/mL (153.93 mM) |
| FX11 | DMSO | 70 mg/mL (199.76 mM) |
| AZ-33 | DMSO | 100 mg/mL (200.98 mM) |
| Galloflavin | DMSO | 5 mg/mL (with warming) |
Disclaimer: The data in this table is for related LDH inhibitors and should be used as a general guide only. The actual solubility of this compound may vary.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Small Molecule Inhibitor
This protocol provides a general procedure for preparing a stock solution of a small molecule inhibitor like this compound.
Materials:
-
Small molecule inhibitor powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the inhibitor powder needed to prepare the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Molar Mass ( g/mol ) x Concentration (mol/L) x Volume (L) x 1000
-
Weigh the inhibitor: Carefully weigh the calculated mass of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Dissolve the inhibitor:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, you can gently warm the solution in a 37°C water bath for a short period.
-
-
Storage: Once the inhibitor is completely dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified LDH signaling pathway and the point of inhibition by this compound.
Technical Support Center: Minimizing LDH Inhibitor-Induced Toxicity in Normal Cells
Introduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of lactate (B86563) dehydrogenase (LDH) inhibitors, with a focus on LDH-IN-2, in normal cells during preclinical research. The information provided is based on established principles for LDH inhibitors. Researchers using this compound should supplement this guidance with any specific data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LDH inhibitors like this compound?
A1: Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate and regenerating NAD+ from NADH.[1][2] Cancer cells often rely heavily on this pathway for energy production, a phenomenon known as the Warburg effect.[3] LDH inhibitors like this compound are designed to block this enzymatic activity, leading to a disruption of energy metabolism in cancer cells and ultimately inducing cell death.[4]
Q2: Why do LDH inhibitors sometimes exhibit toxicity in normal cells?
A2: While cancer cells are often more dependent on glycolysis, normal cells also utilize LDH, particularly in tissues with high energy demands or under low-oxygen conditions.[5] Off-target effects, where the inhibitor interacts with other cellular components, can also contribute to toxicity.[6] The specific chemical properties of an inhibitor like this compound will determine its precise toxicity profile.
Q3: What are the common signs of cytotoxicity in normal cells treated with an LDH inhibitor?
A3: Common indicators of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and an increase in the release of intracellular enzymes like LDH into the culture medium, which signifies compromised cell membrane integrity.[7]
Q4: Can combination therapy help in reducing this compound toxicity?
A4: Yes, combining an LDH inhibitor with other therapeutic agents can be a strategy to reduce toxicity.[8] By using lower concentrations of the LDH inhibitor in combination with another drug that has a different mechanism of action, it may be possible to achieve a synergistic anti-cancer effect while minimizing side effects on normal cells.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with LDH inhibitors and offers potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal control cell lines at low concentrations of this compound. | The specific normal cell line being used is highly sensitive to LDH inhibition. Off-target effects of this compound. Incorrect dosage calculation. | Cell Line Selection: Test a panel of different normal cell lines to identify one with a better therapeutic window. Dose-Response Curve: Perform a detailed dose-response experiment to accurately determine the IC50 value in your specific normal cell line.[9] Combination Therapy: Consider combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action.[3] |
| Inconsistent results in cytotoxicity assays (e.g., LDH release assay). | Technical variability in the assay. Interference of the compound with the assay components. Cells are overgrown or unhealthy. | Assay Protocol: Strictly adhere to a validated LDH release assay protocol.[10][11][12][13][14] Ensure proper controls are included (untreated cells, maximum LDH release control, and a no-cell control for background). Compound Interference: Test whether this compound directly inhibits the LDH enzyme used in the assay kit.[15] This can be done by adding the compound directly to the LDH reaction mixture. Cell Culture Practice: Maintain healthy, sub-confluent cell cultures. Avoid using cells that have been in culture for too many passages. |
| Difficulty in establishing a therapeutic window between cancer and normal cells. | The on-target toxicity of LDH inhibition is similar in the tested cancer and normal cell lines. The cancer cell line is not highly dependent on glycolysis. | Metabolic Profiling: Characterize the metabolic phenotype of your cancer cell line to confirm its reliance on glycolysis. Alternative Cancer Models: Test this compound on a panel of cancer cell lines with known differences in glycolytic dependence. Hypoxic Conditions: Since LDH is crucial under hypoxia, consider evaluating the differential toxicity of this compound under both normoxic and hypoxic conditions.[4] |
| Precipitation of this compound in cell culture medium. | Poor solubility of the compound in aqueous solutions. | Solvent Optimization: Use a minimal amount of a biocompatible solvent (e.g., DMSO) to dissolve the compound before diluting it in the culture medium. Ensure the final solvent concentration is not toxic to the cells. Formulation Strategies: For in vivo studies, consider formulating this compound in a suitable delivery vehicle to improve solubility and bioavailability.[16] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is for assessing cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from cells treated with this compound.
Materials:
-
96-well cell culture plates
-
Cells of interest (normal and cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercial kits provide necessary reagents and controls)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[12] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 50-100 µL of the diluted compound to the respective wells.[12] Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Maximum LDH Release Control: To a set of untreated wells, add the lysis solution provided in the kit to induce 100% LDH release.[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by subtracting the background and normalizing to the maximum LDH release control.
Visualizations
Signaling Pathway of LDH Inhibition
Caption: this compound inhibits LDH-A, disrupting glycolysis and leading to cancer cell death.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound using an LDH release assay.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ibrutinib-Associated Liver Injury in a Patient with Chronic Lymphocytic Leukemia: Clinical Course and Therapeutic Approach | MDPI [mdpi.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
LDH-IN-2 degradation in cell culture media
Welcome to the technical support center for LDH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in cell culture media?
A1: Several factors can contribute to the degradation of a small molecule inhibitor like this compound in cell culture media. These include the temperature (typically 37°C for cell culture), the pH of the media, exposure to light, and the presence of reactive chemical species.[1] The specific chemical structure of the inhibitor determines its susceptibility to these factors. Additionally, components in the serum of the culture media can sometimes bind to or metabolize the inhibitor.[1]
Q2: What are the signs that this compound might be degrading in my experiment?
A2: Signs of inhibitor degradation can include a gradual or sudden loss of the expected biological effect, a decrease in potency requiring higher concentrations to achieve the same effect, and inconsistent results between experiments.[1] You might also observe unexpected cellular phenotypes or toxicity, which could be caused by the degradation products.[1]
Q3: How often should I replace the media containing this compound in a long-term experiment?
A3: The frequency of media replacement depends on the stability of this compound in your specific culture conditions and the metabolic activity of your cells. For longer-term treatments, it is recommended to replace the media with fresh inhibitor every 2-3 days.[1] To establish an optimal replacement schedule, it is best to determine the half-life of this compound under your specific experimental conditions.[1]
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: Yes, the choice of solvent is crucial as it can affect both the solubility and stability of the inhibitor.[1] It is important to use a solvent that is compatible with your experimental system and does not promote the degradation of the compound. Always refer to the manufacturer's instructions for the recommended solvent and be mindful of the final solvent concentration in your culture media, as high concentrations can be toxic to cells.[1]
Troubleshooting Guides
This guide addresses common issues that researchers may encounter when using this compound.
| Issue Encountered | Possible Cause | Suggested Solution |
| Rapid loss of biological effect or inconsistent results. | The compound may be inherently unstable in aqueous solutions at 37°C.[2] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] |
| Components in the media (e.g., certain amino acids or vitamins) could be reacting with the compound.[2] | Analyze the stability of this compound in different types of cell culture media to identify any specific reactive components. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] | |
| High variability in measurements between replicates. | Inconsistent sample handling and processing.[2] | Ensure precise and consistent timing for sample collection and processing.[2] |
| Incomplete solubilization of the compound in the stock solution or media.[2] | Confirm the complete dissolution of the compound in the stock solution before further dilution. | |
| Compound seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[2] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.[2] |
Data Presentation
The stability of a small molecule inhibitor is highly dependent on its chemical structure and the experimental conditions. Below is a table of hypothetical stability data for this compound to illustrate how such data can be presented. It is crucial to generate this data for your specific inhibitor and conditions.
| Condition | Parameter | Value | Notes |
| Storage of Stock Solution | Solvent | DMSO | Store in small aliquots to avoid freeze-thaw cycles. |
| Temperature | -80°C | Optimal for long-term archival storage.[1] | |
| Half-life | > 1 year | [1] | |
| Working Solution | Buffer | PBS | Suitable for short-term storage of working solutions.[1] |
| Temperature | 4°C | ||
| Half-life | > 2 weeks | [1] | |
| In Cell Culture Media | Media Type | DMEM + 10% FBS | Standard cell culture conditions.[1] |
| Temperature | 37°C | ||
| Half-life | 48 hours | [1] | |
| Media Type | RPMI 1640 + 10% FBS | ||
| Temperature | 37°C | ||
| Half-life | 36 hours | Degradation may be accelerated at a lower pH.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
Objective: To quantify the stability of this compound in a specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator set at 37°C with 5% CO2
-
Low-protein-binding microcentrifuge tubes
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC-MS system with a C18 reverse-phase column
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Preparation of Working Solutions:
-
Dilute the stock solution in your chosen cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.
-
Prepare a parallel sample in PBS at the same concentration to assess aqueous stability.
-
-
Time Course Incubation:
-
Incubate the prepared solutions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each solution and immediately store it at -80°C to halt any further degradation.
-
-
Sample Processing:
-
Thaw the collected samples.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to each sample.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.[2]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: Use a suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transition of this compound.[2]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability and calculate the half-life (t½).
-
Mandatory Visualization
References
Technical Support Center: Improving In Vivo Bioavailability of LDH-IN-2
Welcome to the technical support center for LDH-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent lactate (B86563) dehydrogenase (LDH) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the anaerobic glycolysis pathway.[1][2] LDH catalyzes the conversion of pyruvate (B1213749) to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect.[3] By inhibiting LDH, this compound is designed to disrupt cancer cell metabolism, leading to reduced tumor growth.[4][5][6]
Q2: What are the primary challenges in achieving good in vivo bioavailability with this compound?
Like many small molecule inhibitors, this compound's effectiveness in vivo can be limited by poor bioavailability. The primary challenges often stem from:
-
Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic, leading to low dissolution rates in the gastrointestinal tract and consequently, poor absorption.
-
Rapid Metabolism: The compound may be quickly broken down by enzymes in the liver (first-pass metabolism) or other tissues, reducing the amount of active drug that reaches systemic circulation.[7]
-
Efflux Transporters: The molecule might be actively pumped out of cells by transporters like P-glycoprotein, limiting its absorption and tissue penetration.[8]
Q3: What are the initial steps to assess the in vivo bioavailability of this compound?
A pilot pharmacokinetic (PK) study is the essential first step. This typically involves administering this compound to a small group of animals (e.g., mice) via both intravenous (IV) and oral (PO) routes. The key parameters to measure from plasma samples are summarized in the table below.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals in the same group. | - Inconsistent formulation (e.g., precipitation of the compound).- Inaccurate dosing.- Differences in animal fasting status. | - Optimize Formulation: Ensure the compound is fully dissolved or uniformly suspended. Use a fresh preparation for each experiment.[9]- Standardize Administration: Use precise techniques for oral gavage or injections. Ensure consistent volumes and timing.[9]- Control Animal Conditions: Standardize fasting times before dosing. |
| Low oral bioavailability (<10%) despite good in vitro potency. | - Poor aqueous solubility.- High first-pass metabolism.- Efflux by intestinal transporters. | - Improve Solubility: Explore formulation strategies such as co-solvents, surfactants, or cyclodextrins.[10][11][12]- Consider Alternative Formulations: Investigate lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or solid dispersions.[13][14]- Co-administer with Inhibitors: In exploratory studies, consider co-dosing with a known inhibitor of relevant metabolic enzymes or efflux transporters to identify the cause of low bioavailability. |
| Unexpected toxicity or adverse effects at presumed therapeutic doses. | - Vehicle toxicity.- Off-target effects of this compound. | - Include a Vehicle-Only Control Group: This is crucial to differentiate between compound- and vehicle-related toxicity.[9][15]- Reduce Dose and/or Dosing Frequency: The Maximum Tolerated Dose (MTD) may be lower than anticipated.[9]- Investigate Off-Target Effects: Conduct in vitro profiling against a panel of kinases and receptors to identify potential off-target activities. |
| Lack of in vivo efficacy despite achieving target plasma concentrations. | - Insufficient target engagement in the tumor tissue.- Rapid development of metabolic resistance by the tumor. | - Conduct a Pharmacodynamic (PD) Study: Measure LDH activity or lactate levels in tumor tissue and/or blood at various time points after dosing to confirm target engagement.[9]- Assess Tumor Penetration: Measure the concentration of this compound in tumor tissue to ensure it is reaching its target site.- Combination Therapy: Consider combining this compound with inhibitors of other metabolic pathways, such as mitochondrial respiration, to counteract metabolic rewiring by cancer cells.[4][5] |
Data Presentation: Illustrative Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic data for this compound in different formulations to illustrate how formulation changes can impact bioavailability.
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Suspension in Water | IV | 5 | 1500 | 0.25 | 3000 | - |
| Suspension in Water | PO | 20 | 150 | 2 | 600 | 5 |
| Solution in 10% DMSO, 40% PEG400, 50% Saline | PO | 20 | 450 | 1 | 1800 | 15 |
| Self-Emulsifying Drug Delivery System (SEDDS) | PO | 20 | 900 | 1 | 4800 | 40 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of a Solution Formulation for In Vivo Dosing
This protocol describes the preparation of a common vehicle for poorly soluble compounds for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a concentrated stock solution. Ensure the final DMSO concentration in the dosing solution will be 10% or less to minimize toxicity.
-
Add PEG400 to the DMSO solution and mix thoroughly.
-
Slowly add the sterile saline to the DMSO/PEG400 mixture while vortexing to create the final formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Visually inspect the solution to ensure the compound is fully dissolved and there is no precipitation.
-
Administer the formulation to the animals at the desired dose volume (typically 5-10 mL/kg for mice).
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for a pilot PK study.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Groups (n=3-5 per group):
-
IV Administration: this compound in an appropriate IV formulation (e.g., dissolved in a solution containing a solubilizing agent like cyclodextrin).
-
Oral Administration (PO): this compound in the desired oral formulation.
-
Vehicle Control (Optional but Recommended): To assess any effects of the vehicle alone.
Procedure:
-
Fast animals for 4-6 hours before dosing (with free access to water).
-
Administer this compound via the appropriate route (e.g., tail vein injection for IV, oral gavage for PO).
-
Collect blood samples (e.g., via saphenous or submandibular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to collect plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]
- 4. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
LDH-IN-2 stability issues in long-term storage
Technical Support Center: LDH-IN-2
Disclaimer: No specific public information is available for a compound designated "this compound." The following technical support guide is a generalized resource for a hypothetical small molecule lactate (B86563) dehydrogenase (LDH) inhibitor, herein referred to as this compound. The principles, protocols, and troubleshooting advice provided are based on common experiences with small molecule inhibitors in research and drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues that researchers, scientists, and drug development professionals may encounter regarding the stability and handling of this compound during long-term storage and experimentation.
Q1: What are the recommended storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions, dissolve the compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a high concentration, aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -80°C.[1]
Q2: I am observing a decrease in the inhibitory activity of my this compound solution over time. What are the potential causes?
A2: A decline in the inhibitory effect of this compound can stem from several factors related to its stability:
-
Chemical Degradation: The compound may be degrading in the aqueous solution of your assay buffer or cell culture medium. This can be influenced by pH, temperature, and light exposure.[1]
-
Hydrolysis: If this compound contains susceptible functional groups, such as esters, lactones, or certain heterocycles, it may undergo hydrolysis. For instance, compounds with sulfonamide groups can be susceptible to hydrolysis under acidic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, which can be accelerated by exposure to air and certain components in the media.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation. The presence of residual moisture in DMSO can also contribute to the breakdown of the compound.[1]
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic storage tubes and assay plates, reducing the effective concentration in your experiment.[1]
Q3: How can I troubleshoot the loss of this compound activity in my experiments?
A3: To identify the cause of decreased activity, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a properly stored, single-use aliquot of the DMSO stock solution for each experiment.
-
Assess Compound Stability: Perform a stability study of this compound in your specific assay buffer or cell culture medium using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will help determine the rate of degradation under your experimental conditions.
-
Include Proper Controls: Always include a positive control (a known stable LDH inhibitor, if available) and a negative vehicle control (DMSO at the same final concentration) in your experiments.
-
Minimize Light Exposure: Protect your solutions and experimental setup from direct light, especially if the compound has known photosensitivity.
-
Use Low-Adsorption Plastics: If you suspect adsorption to be an issue, consider using low-adsorption microplates and tubes.
Q4: My this compound powder has changed color/consistency upon long-term storage. Is it still usable?
A4: A change in the physical appearance of the compound, such as color or clumping, can be an indication of degradation or moisture absorption. It is strongly recommended to use a fresh vial of the compound. If this is not possible, the purity and identity of the compound should be verified using analytical techniques like HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy before use.
Data Presentation: Stability of a Hypothetical this compound
The following tables summarize hypothetical quantitative data on the stability of this compound under various conditions.
Table 1: Long-Term Storage Stability of this compound Solid
| Storage Condition | Duration | Purity by HPLC (%) |
| -20°C, dessicated, dark | 12 months | >99% |
| 4°C, dessicated, dark | 12 months | 95% |
| 25°C (Room Temp), dark | 12 months | 85% |
| 25°C (Room Temp), light | 12 months | 70% |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Duration | Purity by HPLC (%) |
| -80°C | 6 months | >99% |
| -20°C | 6 months | 98% |
| 4°C | 1 month | 90% |
| -20°C (3 freeze-thaw cycles) | 1 month | 92% |
Table 3: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | Remaining this compound (%) |
| 0 hours | 100% |
| 2 hours | 98% |
| 6 hours | 90% |
| 12 hours | 82% |
| 24 hours | 70% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the desired aqueous assay buffer.
-
Incubate the aqueous solution at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the sample and quench the degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins or salts.
-
-
HPLC-MS Analysis:
-
Inject the supernatant from the quenched samples onto the HPLC-MS system.
-
Use a gradient elution method, for example, starting with 5% Mobile Phase B and increasing to 95% Mobile Phase B over 10 minutes.
-
Monitor the degradation of this compound by measuring the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Protocol 2: In Vitro LDH Enzyme Inhibition Assay
This protocol describes a standard method to measure the enzymatic activity of LDH in the presence of an inhibitor.[2]
Materials:
-
Purified human LDH enzyme
-
This compound
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations. Include a vehicle control (DMSO only).
-
Prepare solutions of pyruvate and NADH in the assay buffer.
-
-
Assay Performance:
-
To each well of the 96-well plate, add the LDH enzyme and the different concentrations of this compound (or vehicle).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pyruvate and NADH solution to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of LDH activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing the inhibition of LDH-A by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for decreased this compound activity.
References
Technical Support Center: Overcoming Resistance to LDH-IN-2 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the lactate (B86563) dehydrogenase (LDH) inhibitor, LDH-IN-2, in cancer cells. The information provided is based on published data for various LDH-A inhibitors and should be adapted as necessary for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Lactate Dehydrogenase A (LDH-A). LDH-A is a critical enzyme in the final step of anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1] By inhibiting LDH-A, this compound disrupts the cancer cells' ability to regenerate NAD+ required for glycolysis, leading to a reduction in ATP production, and ultimately, cell death, particularly in cancer cells reliant on glycolytic metabolism (the Warburg effect).[2][3]
Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to LDH inhibitors is a known phenomenon. Based on studies with similar LDH-A inhibitors, two primary mechanisms of resistance have been identified:
-
Upregulation of the LDHB isoform: Cancer cells can compensate for the inhibition of LDH-A by upregulating the expression of the LDHB isoform.[4] LDHB catalyzes the same reaction as LDH-A, thereby restoring the cell's ability to produce lactate and regenerate NAD+.[4]
-
Compound-specific mutations in the LDHA gene: Specific point mutations in the LDHA gene can alter the drug-binding site, reducing the affinity of the inhibitor for the enzyme and rendering it less effective.[4]
Q3: How can we experimentally confirm the mechanism of resistance in our this compound resistant cell lines?
To elucidate the resistance mechanism in your cell lines, we recommend the following experimental approaches:
-
Western Blot Analysis: To check for LDHB upregulation, perform a western blot on lysates from your sensitive and resistant cell lines using antibodies specific for LDHA and LDHB. An increased LDHB protein level in the resistant line would suggest this as a resistance mechanism.
-
qRT-PCR Analysis: To determine if the upregulation of LDHB is at the transcriptional level, perform quantitative real-time PCR (qRT-PCR) on RNA extracted from both sensitive and resistant cells using primers for LDHA and LDHB.
-
Sanger Sequencing: To identify potential mutations in the LDHA gene, sequence the coding region of LDHA from both your sensitive and resistant cell lines.
Q4: What strategies can we employ to overcome resistance to this compound?
Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other anticancer agents can be a highly effective strategy. Synergistic effects have been observed with:
-
Chemotherapy: Agents like gemcitabine (B846) or paclitaxel (B517696) can be more effective when glycolysis is inhibited.[5]
-
Radiotherapy: LDH inhibition can increase the sensitivity of cancer cells to radiation.
-
Immunotherapy: By altering the tumor microenvironment, LDH inhibition may enhance the efficacy of immune checkpoint inhibitors.[6]
-
Other Metabolic Inhibitors: Targeting parallel metabolic pathways, such as oxidative phosphorylation, can create a synthetic lethal scenario for cancer cells.[5]
-
-
Development of Pan-LDH Inhibitors: If resistance is due to LDHB upregulation, using an inhibitor that targets both LDHA and LDHB may be more effective.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results with this compound treatment.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. Prepare fresh dilutions for each experiment. |
| Cell line heterogeneity | Consider single-cell cloning to establish a more homogeneous cell population for your experiments. |
Problem 2: No significant cell death observed even at high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Cell line is not dependent on glycolysis | Profile the metabolic phenotype of your cancer cell line. Cells that primarily rely on oxidative phosphorylation may be inherently resistant to LDH inhibitors.[5] |
| Inherent high expression of LDHB | Perform a baseline western blot to check for LDHB expression in your parental cell line. |
| Rapid development of resistance | Shorten the treatment duration and perform time-course experiments to determine the optimal window for observing an effect. |
| Compound instability | Check the stability of this compound in your cell culture medium over the course of the experiment. |
Problem 3: Western blot shows no change in LDHB levels in our confirmed resistant cell line.
| Possible Cause | Suggested Solution |
| Resistance is due to a mutation in LDHA | Sequence the LDHA gene to check for mutations in the drug-binding pocket. |
| Post-translational modifications affecting protein levels | Investigate potential post-translational modifications of LDHA or LDHB that might alter their activity without changing their expression levels. |
| Activation of bypass metabolic pathways | Perform metabolic flux analysis to identify alternative pathways that may be compensating for the loss of LDH-A activity. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | LDHA Expression (Relative to GAPDH) | LDHB Expression (Relative to GAPDH) |
| Parental (Sensitive) | 1.5 | 1.0 | 0.2 |
| Resistant Clone 1 | > 50 | 1.1 | 2.5 |
| Resistant Clone 2 | 25 | 0.9 (with I141T mutation) | 0.3 |
Table 2: Synergistic Effects of this compound in Combination with Other Anticancer Agents.
| Combination Treatment | Cell Line | Combination Index (CI)* |
| This compound + Gemcitabine | Pancreatic Cancer | 0.4 |
| This compound + Paclitaxel | Breast Cancer | 0.6 |
| This compound + Anti-PD-1 Antibody | Melanoma (in vivo) | N/A (Tumor growth inhibition significantly enhanced) |
*Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
1. Cell Viability (LDH Cytotoxicity) Assay
This protocol is for assessing cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Cancer cells (sensitive and resistant lines)
-
96-well cell culture plates
-
This compound
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm.[7]
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100
-
-
2. Western Blot for LDHA and LDHB Expression
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LDHA, anti-LDHB, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of LDHA and LDHB to the loading control.
-
Mandatory Visualizations
Caption: Signaling pathway in this compound sensitive cancer cells.
Caption: LDHB upregulation as a mechanism of resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. linear.es [linear.es]
- 4. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellbiologics.com [cellbiologics.com]
Validation & Comparative
A Head-to-Head Comparison of LDH-A Inhibitors: GSK2837808A vs. NHI-2
A detailed guide for researchers in oncology and drug development on the efficacy and experimental considerations for two prominent lactate (B86563) dehydrogenase A inhibitors.
In the landscape of cancer metabolism-targeted therapies, lactate dehydrogenase A (LDH-A) has emerged as a critical node in tumor progression and a promising target for therapeutic intervention. This enzyme plays a pivotal role in the Warburg effect, catalyzing the conversion of pyruvate (B1213749) to lactate, which is crucial for regenerating NAD+ and sustaining high rates of glycolysis in cancer cells.[1] Inhibition of LDH-A is being explored as a strategy to disrupt tumor metabolism, induce oxidative stress, and ultimately lead to cancer cell death.[1]
This guide provides a comprehensive comparison of two key small molecule inhibitors of LDH-A: GSK2837808A, a potent quinoline (B57606) 3-sulfonamide, and NHI-2, a representative of the N-hydroxyindole-based class of inhibitors. While the user initially inquired about "LDH-IN-2," no specific public data exists for a compound with this exact designation. Therefore, this guide utilizes NHI-2 as a well-characterized exemplar from the same chemical class to facilitate a meaningful comparison.
At a Glance: Quantitative Efficacy
A direct comparison of the inhibitory potential and cellular effects of GSK2837808A and NHI-2 is crucial for selecting the appropriate tool for research and development. The following tables summarize the key quantitative data for both compounds.
| Parameter | GSK2837808A | NHI-2 | Reference |
| Target(s) | LDHA, LDHB | LDHA, LDHB | [2],[3] |
| IC50 (hLDHA) | 2.6 nM | 14.7 µM | [2],[3] |
| IC50 (hLDHB) | 43 nM | 55.8 µM | [2],[3] |
| Cellular Potency (EC50) | 400 nM - >30 µM (in various cancer cell lines) | 32 µM (in B78 melanoma cells) | [4],[3] |
Table 1: Biochemical and Cellular Potency. This table highlights the significant difference in potency between the two inhibitors, with GSK2837808A exhibiting nanomolar efficacy against the purified enzyme, while NHI-2 shows activity in the micromolar range.
| Parameter | GSK2837808A | NHI-2 | Reference |
| Model | Orthotopic mouse pancreatic cancer model (KPC cells) | Murine B78 melanoma tumor model | [5],[3] |
| Dose & Route | 6 mg/kg/day, intraperitoneal | 0.9 mg/kg/day, intra-tumoral | [5],[3] |
| Effect | Decreased tumor weight and volume | Suppressed tumor volume (in combination with immune checkpoint inhibitors) | [5],[3] |
Table 2: In Vivo Efficacy. Both compounds have demonstrated anti-tumor activity in preclinical models, although the experimental setups and dosing regimens differ significantly.
Delving Deeper: Experimental Methodologies
Reproducibility and accurate interpretation of experimental data are paramount in scientific research. This section details the protocols for key assays used to evaluate the efficacy of LDH-A inhibitors.
LDH Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of LDH by measuring the reduction of NAD+ to NADH.
-
Sample Preparation: Prepare cell lysates or purified enzyme solutions in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.5).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM pyruvate, and 0.2 mM NADH.
-
Initiation: Add the enzyme sample to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the LDH activity.
-
Inhibitor Testing: To determine the IC50 value, perform the assay in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
Cell Viability/Cytotoxicity (LDH Release Assay)
This assay assesses cell membrane integrity by measuring the amount of LDH released from damaged cells into the culture medium.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[8]
-
Treatment: Treat the cells with the desired concentrations of the LDH inhibitor or control compounds for the specified duration. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[9] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add a reaction mix containing lactate, NAD+, and a tetrazolium salt (like INT) to each well. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.[7]
-
Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[6] Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer)
This assay measures the rate of lactate production by cells, providing a real-time assessment of glycolytic flux.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for one hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and load the sensor cartridge with the inhibitors to be injected during the assay (e.g., LDH inhibitor, oligomycin, and 2-deoxyglucose).
-
Assay Run: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and ECAR in real-time.
-
Data Analysis: Analyze the data to determine the effect of the LDH inhibitor on the basal glycolysis rate and the glycolytic capacity.
Visualizing the Science: Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.
Caption: LDH-A signaling pathway in cancer.
Caption: LDH cytotoxicity assay workflow.
Concluding Remarks
The choice between GSK2837808A and an N-hydroxyindole-based inhibitor like NHI-2 will largely depend on the specific research question and experimental context. GSK2837808A offers superior potency, making it an excellent tool for studies requiring near-complete inhibition of LDH-A at low concentrations. Its well-defined selectivity profile also provides a clear basis for interpreting experimental outcomes.
On the other hand, N-hydroxyindole-based inhibitors such as NHI-2, while less potent, represent a different chemical scaffold and may exhibit distinct pharmacokinetic or pharmacodynamic properties. The development of derivatives like NHI-Glc-2, which is designed for targeted uptake through glucose transporters, highlights the potential for chemical modification to enhance cellular delivery and efficacy.[10]
Ultimately, a thorough understanding of the biochemical and cellular characteristics of each inhibitor, coupled with the appropriate experimental design, is essential for advancing our knowledge of LDH-A's role in cancer and for the development of novel therapeutic strategies targeting tumor metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Lactate Dehydrogenase A (LDHA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently exploited by cancer cells for rapid growth, a phenomenon known as the Warburg effect.[1] By catalyzing the conversion of pyruvate (B1213749) to lactate, LDHA plays a pivotal role in maintaining the high glycolytic rate observed in many tumors.[1][2] Consequently, the inhibition of LDHA has emerged as a promising therapeutic strategy in oncology.[1] This guide provides a comparative analysis of several prominent preclinical small-molecule inhibitors of LDHA.
It is important to note that a thorough search for a specific compound designated "LDH-IN-2" did not yield publicly available experimental data. Therefore, this guide will focus on a selection of other well-characterized LDHA inhibitors, namely GSK2837808A, (R)-GNE-140, FX-11, Galloflavin, NHI-2, and Oxamate, to provide a valuable comparative resource for researchers in the field.
Performance Comparison of LDHA Inhibitors
The efficacy of LDHA inhibitors is assessed through various parameters, including their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against the LDHA enzyme, as well as their effects on cellular processes such as lactate production and cell viability. The following table summarizes key quantitative data for a selection of preclinical LDHA inhibitors.
| Inhibitor | Target(s) | IC50 (LDHA) | Ki (LDHA) | Cellular Activity |
| GSK2837808A | LDHA, LDHB | 2.6 nM (human)[3][4][5] | Not Reported | Inhibits lactate production in various cancer cell lines (EC50 from 400 nM to >30 µM); induces apoptosis.[3][4][5] |
| (R)-GNE-140 | LDHA, LDHB | 3 nM[6][7][8] | Not Reported | Inhibits proliferation in a subset of cancer cell lines (e.g., IC50 of 0.8 µM in IDH1-mutant chondrosarcoma lines).[6][7] |
| FX-11 | LDHA | 23.3 µM (HeLa cells)[9] | 8 µM[9][10][11] | Reduces ATP levels, induces oxidative stress, and inhibits tumor growth in xenograft models.[9] |
| Galloflavin | LDH-A, LDH-B | Not Reported | 5.46 µM[12][13][14] | Hinders cancer cell proliferation by blocking glycolysis and ATP production.[12] |
| NHI-2 | LDHA | 14.7 µM[15][16] | Not Reported | Inhibits lactate production in HeLa cells and shows anti-proliferative activity in various cancer cell lines.[15][16] |
| Oxamate | LDH-A | Not Reported | Not Reported | Suppresses cell proliferation, induces G2/M arrest and apoptosis, and enhances radiosensitivity in cancer cells.[17][18] |
Signaling Pathways and Experimental Workflows
The Warburg Effect and the Role of LDHA
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, where glucose is converted to lactate even in the presence of oxygen. This process, known as the Warburg effect, is facilitated by the upregulation of enzymes like LDHA. Inhibition of LDHA is a key strategy to disrupt this metabolic pathway.
General Experimental Workflow for Screening LDHA Inhibitors
The screening of potential LDHA inhibitors typically involves an initial enzymatic assay to determine direct inhibition, followed by cell-based assays to assess cellular efficacy and cytotoxicity.
Experimental Protocols
LDHA Enzyme Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against purified LDHA enzyme.
Materials:
-
96-well clear, flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader)
-
Purified human LDHA enzyme
-
LDHA Assay Buffer
-
LDHA Substrate Mix (containing lactate and NAD+)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Oxamate)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup:
-
Add LDHA Assay Buffer to each well.
-
Add the test inhibitor at various concentrations to the sample wells.
-
Add a solvent control (vehicle) to the enzyme control wells.
-
Add a known inhibitor as a positive control.
-
-
Enzyme Addition: Dilute the LDHA enzyme in LDHA Dilution Buffer and add to all wells except the blank.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the LDHA Substrate Mix to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for at least 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the solvent control. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an LDHA inhibitor.[19][20]
Materials:
-
96-well tissue culture-treated plate
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[21]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the LDHA inhibitor. Include untreated and vehicle-treated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance at a wavelength between 550 and 600 nm.[19]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC50 value from the dose-response curve.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lactate Dehydrogenase A Inhibitor, FX11 [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchhub.com [researchhub.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Validating LDH-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," where cells rely heavily on glycolysis for energy production even in the presence of oxygen.[3][4] This makes LDH, particularly the LDHA isoform, a compelling target for cancer therapy.[4][5] LDH-IN-2 is a small molecule inhibitor developed to target LDH.
Validating that a small molecule like this compound directly engages its intended target, LDH, within the complex environment of a living cell is a crucial step in drug development. Target engagement studies confirm the mechanism of action and provide confidence that the observed cellular effects are a direct result of modulating the intended target. This guide provides a comparative overview of key methods for validating this compound target engagement in cells, presenting supporting experimental data and detailed protocols.
Signaling Pathway and Experimental Workflows
Caption: Role of LDH in glycolysis and its inhibition by this compound.
Comparison of Target Validation Methods
Several robust methods can be employed to confirm that this compound engages with LDH in a cellular context. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7] | Label-free; confirms direct physical binding in a cellular context.[8] | Can be low-throughput; requires specific antibodies or tagged proteins. |
| Cellular LDH Activity Assay | Measures the enzymatic activity of LDH in cell lysates after inhibitor treatment.[9] | Direct measure of functional target inhibition; relatively simple and high-throughput. | Does not directly confirm physical binding; indirect measure of target engagement. |
| Lactate Production Assay | Measures the downstream metabolic consequence of LDH inhibition (reduced lactate).[4] | Measures a functional cellular outcome; reflects the integrated effect on the pathway. | Indirect; can be influenced by other metabolic pathways. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound in live cells.[10] | Real-time measurement in live cells; quantitative assessment of binding affinity.[10] | Requires genetic modification of the target protein; tracer development can be challenging. |
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other known LDH inhibitors. Data is compiled from various studies to provide a comparative landscape.
Table 1: Enzymatic Inhibition of LDH Isoforms
| Compound | LDHA IC₅₀ (nM) | LDHB IC₅₀ (nM) | Selectivity (LDHB/LDHA) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| FX11 | ~7,000 | > 60,000 | > 8.6 |
| Galloflavin | ~10,000 | > 100,000 | > 10 |
| Gossypol | ~1,000 | ~1,000 | ~1 |
| NHI-Glc-2 | ~5,000 | ~20,000 | ~4 |
| Compound 63 [4] | 8 | 18 | 2.25 |
Table 2: Cellular Activity and Target Engagement
| Compound | Cellular Lactate Inhibition IC₅₀ (µM) | Cell Growth Inhibition GI₅₀ (µM) | CETSA Target Engagement |
| This compound | Data not publicly available | Data not publicly available | Demonstrated |
| FX11 | ~10 | ~20-50 | Yes |
| Galloflavin | ~20 | > 50 | Not reported |
| Gossypol | ~5 | ~10-20 | Not reported |
| NHI-Glc-2 | ~10 | ~20-40 | Yes |
| Compound 63 [4] | 0.2 - 0.5 | 1 - 5 | Robustly demonstrated |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for validating this compound target engagement using a Western blot-based CETSA.
Caption: Workflow for a Western blot-based CETSA experiment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MiaPaCa-2 or A673) and grow to approximately 80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Protein Analysis:
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for LDH.
-
Quantify the band intensities to determine the amount of soluble LDH at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[4]
-
Cellular LDH Activity Assay
This assay measures the enzymatic activity of LDH in cell lysates.
Caption: Workflow for a cellular LDH activity assay.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle for the desired duration.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer containing pyruvate and NADH.
-
In a 96-well plate, add a standardized amount of cell lysate to the reaction buffer.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation to NAD+ is proportional to the LDH activity.[11]
-
-
Data Analysis:
-
Calculate the rate of LDH activity for each sample.
-
Normalize the activity to the total protein concentration.
-
Plot the LDH activity against the concentration of this compound to determine the IC₅₀ value.
-
Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Count the number of cells in each well to normalize the lactate production.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of lactate.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number.
-
Plot the normalized lactate production against the this compound concentration to determine the IC₅₀.
-
Conclusion
Validating the cellular target engagement of this compound is a critical step to confirm its mechanism of action and to guide further drug development efforts. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of physical binding in a cellular context.[6][12] Cellular LDH activity and lactate production assays offer functional readouts of target inhibition and its downstream consequences.[4][13] By employing a combination of these methods, researchers can build a comprehensive understanding of how this compound interacts with its target in cells and exerts its biological effects. The comparative data provided for other LDH inhibitors serves as a benchmark for evaluating the potency and cellular efficacy of this compound.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 4. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. drmillett.com [drmillett.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to LDH Inhibitors: Specificity of LDH-IN-1 versus FX11
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and performance of two lactate (B86563) dehydrogenase (LDH) inhibitors: LDH-IN-1 and FX11. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
A critical aspect of drug development is the characterization of inhibitor specificity to understand on-target efficacy and potential off-target effects. Lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, exists as two primary subunits, LDHA and LDHB, which form five different isoenzymes. The development of isoform-specific LDH inhibitors is a significant area of research, particularly in oncology.
Initial inquiries for a comparative analysis of "LDH-IN-2" and FX11 revealed that "this compound" is likely a misnomer in the context of lactate dehydrogenase inhibition. Literature and vendor information suggest that this compound is an inhibitor of glycolate (B3277807) oxidase. Therefore, this guide will focus on a comparison between the well-characterized, potent LDH inhibitor, LDH-IN-1 , and the widely studied LDHA-selective inhibitor, FX11 .
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the inhibitory activity and selectivity of LDH-IN-1 and FX11 against their primary targets, LDHA and LDHB, as well as key off-target enzymes.
Table 1: Inhibitory Potency against LDH Isoforms
| Inhibitor | Target | IC50 | Ki |
| LDH-IN-1 | LDHA | 32 nM[1][2] | - |
| LDHB | 27 nM[1][2] | - | |
| FX11 | LDHA | 23.3 µM (in HeLa cells)[1][3] | 8 µM[1][3] |
| LDHB | Less potent than against LDHA; specific IC50 not consistently reported.[3][4] | - |
Table 2: Off-Target Selectivity Profile
| Inhibitor | Off-Target | IC50 | Fold Selectivity (Off-Target IC50 / Average LDH IC50) |
| LDH-IN-1 | Malate Dehydrogenase (MDH) | 37.8 µM[5] | ~1281x |
| Isocitrate Dehydrogenase 1 (IDH1) | 29.8 µM[5] | ~1010x | |
| FX11 | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | >>300 µM[3] | >12x (based on Ki) |
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize LDH inhibitor specificity.
Enzymatic Activity Assay (Spectrophotometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified LDH protein. The conversion of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Tris-HCl, pH 7.3.
-
NADH Solution: 6.6 mM NADH in Assay Buffer.
-
Substrate Solution: 30 mM Sodium Pyruvate in Assay Buffer.
-
Enzyme Solution: Purified recombinant human LDHA or LDHB diluted in Assay Buffer to a concentration that yields a linear reaction rate.
-
Inhibitor Stock Solution: Inhibitor (LDH-IN-1 or FX11) dissolved in DMSO to a high concentration (e.g., 10 mM). Serial dilutions are then made in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well, UV-transparent microplate, add the following to each well:
-
Assay Buffer
-
NADH Solution
-
Inhibitor at various concentrations (or DMSO for control)
-
-
Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution.
-
Immediately measure the absorbance at 340 nm in kinetic mode, with readings every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Glycolysis Assessment (Extracellular Acidification Rate - ECAR)
The Seahorse XF Analyzer is a standard instrument used to measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis. The extracellular acidification rate (ECAR) is an indicator of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., A-673 or MiaPaCa-2) in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with unbuffered Seahorse XF base medium supplemented with glucose and incubate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the inhibitor (LDH-IN-1 or FX11) into the injector ports of the sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge and load the cell plate into the Seahorse XF Analyzer.
-
Measure the basal ECAR.
-
Inject the inhibitor and monitor the change in ECAR in real-time.
-
-
Data Analysis:
-
The Seahorse XF software calculates the ECAR values (mpH/min).
-
Compare the ECAR of inhibitor-treated cells to vehicle-treated controls to determine the effect on cellular glycolytic flux.
-
Visualizations
Lactate Dehydrogenase in Cellular Metabolism
General Workflow for LDH Inhibitor Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Lactate Dehydrogenase Inhibitors: A Comparative Guide to GSK2837808A
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the potential for therapeutic development. This guide provides a detailed comparison of the cross-reactivity of the potent lactate (B86563) dehydrogenase A (LDHA) inhibitor, GSK2837808A, with other dehydrogenases, supported by experimental data and detailed protocols.
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, and its inhibition is a promising strategy in oncology. However, the structural similarity among dehydrogenases necessitates a thorough evaluation of inhibitor selectivity to avoid off-target effects. This guide focuses on GSK2837808A, a well-characterized LDHA inhibitor, as a case study.
Quantitative Comparison of Inhibitor Activity
The inhibitory activity of GSK2837808A has been evaluated against its primary target, LDHA, its closely related isoform LDHB, and a panel of other dehydrogenases. The data, summarized below, demonstrates a high degree of selectivity for LDHA.
| Enzyme Target | Inhibitor | IC50 (nM)[1][2] | Fold Selectivity (vs. LDHA) |
| Lactate Dehydrogenase A (LDHA) | GSK2837808A | 2.6 | 1 |
| Lactate Dehydrogenase B (LDHB) | GSK2837808A | 43 | ~16.5 |
| Malate Dehydrogenase 1 (MDH1) | GSK2837808A | >10,000 | >3846 |
| Malate Dehydrogenase 2 (MDH2) | GSK2837808A | >10,000 | >3846 |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | GSK2837808A | >10,000 | >3846 |
Note: The IC50 values for MDH1, MDH2, and G6PD were not explicitly quantified beyond showing no significant inhibition at 10 µM.
Signaling Pathway of LDHA in Cancer Metabolism
LDHA plays a pivotal role in the Warburg effect, a metabolic hallmark of many cancer cells. It catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating NAD+ required for sustained high rates of glycolysis. Inhibition of LDHA disrupts this process, leading to reduced ATP production, increased oxidative stress, and ultimately, cancer cell death.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of a chemical probe. Below are the detailed methodologies for the key enzymatic assays used to characterize GSK2837808A.
LDHA and LDHB Enzyme Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of LDHA or LDHB by monitoring the oxidation of NADH to NAD+.
Materials:
-
Recombinant human LDHA or LDHB enzyme
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Sodium pyruvate
-
GSK2837808A (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADH, and the respective enzyme (LDHA or LDHB).
-
Add varying concentrations of GSK2837808A or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding sodium pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cross-Reactivity Dehydrogenase Panel Assay
To assess the selectivity of an LDH inhibitor, its activity is tested against a panel of other dehydrogenases. The protocol is similar to the LDH inhibition assay but with modifications to the specific enzyme and substrate.
Example using Malate Dehydrogenase (MDH):
Materials:
-
Recombinant human MDH1 or MDH2 enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
NADH
-
Oxaloacetate (for the forward reaction) or L-malate (for the reverse reaction)
-
GSK2837808A (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same general procedure as the LDH inhibition assay, substituting LDHA/B with the off-target dehydrogenase (e.g., MDH1).
-
Use the appropriate substrate for the chosen dehydrogenase (e.g., oxaloacetate for MDH).
-
Monitor the change in absorbance at 340 nm to determine the enzymatic activity.
-
Calculate the percent inhibition at a high concentration of the inhibitor (e.g., 10 µM) to assess cross-reactivity.
Experimental Workflow for Inhibitor Cross-Reactivity Profiling
The systematic evaluation of an inhibitor's selectivity involves a series of well-defined steps, from initial screening to comprehensive profiling against a panel of related enzymes.
References
A Comparative Analysis of LDH-A Inhibitors: The Classic Pyruvate Analog Oxamate versus the Modern N-Hydroxyindole-Based NHI-2
For researchers, scientists, and drug development professionals, understanding the landscape of lactate (B86563) dehydrogenase A (LDH-A) inhibition is critical for advancing cancer metabolism-targeted therapies. This guide provides a detailed comparative analysis of oxamate (B1226882), a classic competitive inhibitor of LDH-A, and NHI-2, a more recent and selective N-hydroxyindole-based inhibitor. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Lactate dehydrogenase A is a pivotal enzyme in the metabolic reprogramming of cancer cells, a phenomenon famously known as the Warburg effect. By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH-A regenerates NAD+ required for sustained high rates of glycolysis, even in the presence of oxygen. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion and immunosuppression. Consequently, LDH-A has emerged as a promising target for anticancer drug development.
This guide will delve into a comparative analysis of two LDH-A inhibitors: oxamate, a long-standing tool compound that acts as a pyruvate analog[1], and NHI-2, a representative of modern LDH-A inhibitors with improved potency and selectivity[2]. Due to the limited availability of specific data for "LDH-IN-2," this guide utilizes the well-characterized inhibitor NHI-2 as a surrogate for a contemporary LDH-A targeted agent.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for oxamate and NHI-2, offering a clear comparison of their potency and selectivity.
| Parameter | Oxamate | NHI-2 | Reference(s) |
| Target(s) | Lactate Dehydrogenase (LDH) | Lactate Dehydrogenase A (LDH-A) | [3][4] |
| Mechanism of Action | Pyruvate analog, competitive inhibitor | NADH competitive inhibitor | [1][2] |
| IC50 (LDH-A) | Millimolar range (e.g., ~19.67-74.6 mM in various cell lines) | 14.7 µM | [2][5][6] |
| IC50 (LDH-B) | Not widely reported, generally considered non-selective | 55.8 µM | [2] |
| Selectivity (LDH-A vs. LDH-B) | Low | ~3.8-fold | [2] |
| Cellular Effects | Induces G2/M arrest, apoptosis, increases radiosensitivity | Enhances apoptosis, induces S and G2 phase cell cycle arrest | [2][7] |
| In Vivo Efficacy | Shown to inhibit tumor growth in various models | Suppresses tumor growth in a murine melanoma model | [2][8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Warburg Effect and LDH-A Inhibition.
References
- 1. Oxamate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of LDH-IN-2 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor's effects are due to its intended target is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of LDH-IN-2, a lactate (B86563) dehydrogenase A (LDHA) inhibitor, by comparing its phenotypic and biochemical impact to that of small interfering RNA (siRNA)-mediated knockdown of LDHA.
This guide will objectively compare the performance of a representative small molecule LDHA inhibitor (referred to as a proxy for this compound) with LDHA siRNA, supported by experimental data from publicly available studies. By understanding the similarities in cellular consequences between pharmacological inhibition and genetic knockdown, researchers can gain confidence in the on-target activity of their compound.
Comparison of Phenotypic and Biochemical Effects
The following table summarizes the expected quantitative outcomes following treatment with an LDHA inhibitor versus LDHA siRNA. These values are compiled from various studies and represent typical results observed in cancer cell lines.
| Parameter | LDHA Inhibitor (e.g., GSK2837808A, Oxamate) | LDHA siRNA | Control (Vehicle or Scrambled siRNA) |
| LDHA Protein Expression | No significant change | ~70-90% decrease[1][2][3] | Baseline |
| LDH Activity | Significant decrease (dose-dependent)[4] | Significant decrease[5] | Baseline |
| Extracellular Lactate | Significant decrease[6][7] | Significant decrease | Baseline |
| Glucose Consumption | Decreased[7] | Decreased | Baseline |
| Cell Viability/Proliferation | Decreased (more pronounced in hypoxic conditions)[1][8] | Decreased[2][3] | Baseline |
| Oxygen Consumption Rate | Increased[3][4] | Increased[3] | Baseline |
| Intracellular Pyruvate | Increased[4] | Increased | Baseline |
Experimental Workflow for On-Target Validation
A logical workflow is essential for systematically comparing the effects of a small molecule inhibitor and siRNA. The following diagram illustrates a typical experimental process.
References
- 1. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism and clinical significance of LDHA in HER2-mediated progression of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival | The EMBO Journal [link.springer.com]
- 7. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LDH-IN-2 and Alternative Lactate Dehydrogenase Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LDH-IN-2 and other notable lactate (B86563) dehydrogenase (LDH) inhibitors across various cancer cell lines. By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways, this document aims to inform strategic decisions in cancer research and drug development.
Lactate dehydrogenase (LDH) is a critical enzyme in the metabolic reprogramming of cancer cells, playing a key role in the Warburg effect. Its inhibition presents a promising therapeutic strategy to disrupt tumor metabolism and proliferation. This guide focuses on this compound, a representative of the N-hydroxyindole class of LDH inhibitors, and compares its efficacy with other well-characterized inhibitors such as GNE-140, galloflavin, FX11, oxamate (B1226882), and gossypol.
Comparative Efficacy of LDH Inhibitors
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| (R)-GNE-140 | Chondrosarcoma (harboring IDH1 mutations) | Bone Cancer | 0.8 | [1][2] |
| MIA PaCa-2 | Pancreatic Cancer | Submicromolar potency | [2] | |
| A549, A673, MG-63 | Lung, Bone | Inhibits proliferation at 5 µM in 37 of 347 cell lines | [1][3] | |
| MDA-MB-231 | Breast Cancer | Inhibited glucose use and lactic acid production (30-120 µM) | [4] | |
| Galloflavin | ECC-1 | Endometrial Cancer | 25 | [2] |
| Ishikawa | Endometrial Cancer | 43 | [2] | |
| MDA-MB-231, MCF-7 | Breast Cancer | 90-150 | ||
| FX11 | Neuroblastoma cell lines | Neuroblastoma | 10 (inhibited lactate production by 32-95%) | |
| Oxamate | A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 (at 24h) | [4] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 (at 24h) | [4] | |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 (at 24h) | [4] | |
| HBE (normal lung epithelial) | Normal Lung | 96.73 ± 7.60 (at 24h) | [4] | |
| CNE-1 | Nasopharyngeal Carcinoma | 74.6 (at 24h), 32.4 (at 48h), 17.8 (at 72h) | ||
| CNE-2 | Nasopharyngeal Carcinoma | 62.3 (at 24h), 44.5 (at 48h), 31.6 (at 72h) | ||
| Gossypol | SK-mel-19 | Melanoma | 23-46 (racemic) | [3] |
| Sihas | Cervical Cancer | 23-46 (racemic) | [3] | |
| H69 | Small Cell Lung Cancer | 23-46 (racemic) | [3] | |
| K562 | Myelogenous Leukemia | 23-46 (racemic) | [3] | |
| Various cell lines | Various Cancers | ~20 (l-enantiomer) | [3] | |
| N-hydroxyindole-based inhibitors | Pancreatic carcinoma cell lines | Pancreatic Cancer | Good anti-proliferative activity, more effective under hypoxia | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of LDH inhibitors on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LDH inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the LDH inhibitor in complete culture medium from a concentrated stock solution. Remove the existing medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using suitable software.
LDH Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LDH inhibitor stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the LDH inhibitor.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release (positive control).
Visualizing the Impact of LDH Inhibition
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by LDH inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Experimental Workflow for Efficacy Evaluation.
Caption: LDH Inhibition Signaling Pathway.
Conclusion
The inhibition of lactate dehydrogenase presents a viable strategy for targeting the metabolic vulnerabilities of cancer cells. While direct comparative data for this compound is limited, the information available for other N-hydroxyindole-based inhibitors and a range of other LDH inhibitors demonstrates significant anti-proliferative effects across numerous cancer cell lines. Notably, some inhibitors like oxamate show a degree of selectivity for cancer cells over normal cells. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate the therapeutic potential of LDH inhibitors, including this compound, in various cancer models. Future studies directly comparing the efficacy of this compound with other leading inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Lactate Dehydrogenase (LDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lactate (B86563) dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells, a phenomenon widely known as the Warburg effect. This enzyme facilitates the conversion of pyruvate (B1213749) to lactate, a crucial step for regenerating NAD+ to sustain high glycolytic rates in tumors. Consequently, inhibiting LDH presents a promising strategy to disrupt cancer cell metabolism and proliferation. This guide provides a head-to-head comparison of the in vivo performance of prominent LDH inhibitors, supported by experimental data from various preclinical studies.
In Vivo Efficacy of LDH Inhibitors: A Comparative Summary
The following tables summarize the in vivo anti-tumor activity of several key LDH inhibitors across different cancer models. It is important to note that these results are compiled from separate studies and direct cross-comparison should be approached with caution due to variations in experimental design.
| Inhibitor | Cancer Model | Animal Model | Dosing and Administration | Key Outcomes | Citations |
| NCI-006 | Pancreatic (MIA PaCa-2), Colon (HT29) Xenografts | Athymic Nude Mice | 50 mg/kg, Intravenous (IV), every other day | Significant tumor growth inhibition. Two weeks of treatment was more effective than one week.[1][2] | [1][2] |
| Ewing Sarcoma (TC71) Xenografts | NSG Mice | 40 mg/kg, IV, 2-3 times/week | Impaired tumor growth and survival. | [3] | |
| GNE-140 | Breast and Lung Cancer Models | - | Oral doses ranging from 50 to 200 mg/kg | Reduced lactate formation in xenografts, but limited single-agent tumor growth inhibition.[4][5] Short in vivo activity (~6 hours).[4] | [4][5][6] |
| Pancreatic (MIA PaCa-2) Xenograft | - | 400 mg/kg | Did not show significant antitumor activity at this dose. | [7] | |
| FX11 | Pancreatic Cancer Xenografts | Athymic Nude Mice | 2.2 mg/kg, Intraperitoneal (IP), daily for 4 weeks | Delayed tumor progression, particularly in TP53-mutant tumors.[8] | [8] |
| Lymphoma (P493) and Pancreatic (P198) Xenografts | SCID and Athymic Nude Mice | 42 µg, IP, daily | Inhibited tumor progression.[9][10] Showed remarkable tumor regression when combined with FK866.[9] | [9][10] | |
| Galloflavin | Colorectal Cancer Xenograft | - | 5 and 15 mg/kg/day, Intragastric gavage for 15 days | Significant and dose-dependent inhibition of tumor growth. | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for in vivo studies cited in this guide.
NCI-006 in Pancreatic Cancer Xenografts[1]
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MIA PaCa-2 cells.
-
Treatment Protocol: Once tumors were established, mice were treated with NCI-006 at a dose of 50 mg/kg administered intravenously every other day for one or two weeks.
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Mouse body weights were monitored to assess toxicity.
-
Pharmacodynamic Analysis: Hyperpolarized 13C magnetic resonance imaging (HP-MRI) was used to non-invasively monitor the conversion of [1-13C]pyruvate to [1-13C]lactate in real-time to assess LDH inhibition in the tumor.
FX11 in Pancreatic Cancer Xenografts[9][10]
-
Cell Line: Patient-derived pancreatic cancer xenografts (PDXs) and P198 human pancreatic cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous implantation of tumor fragments or injection of P198 cells.
-
Treatment Protocol: For PDX models, mice with established tumors (~200 mm³) were treated with FX11 at 2.2 mg/kg via intraperitoneal injection daily for 4 weeks.[8] For P198 xenografts, mice with tumors of approximately 200 mm³ received daily intraperitoneal injections of 42 µg of FX11.[9][10]
-
Efficacy Assessment: Tumor volumes were measured with calipers to determine tumor growth inhibition compared to vehicle-treated controls.
Galloflavin in Colorectal Cancer Xenografts[12]
-
Animal Model: Xenograft mouse model with colorectal cancer.
-
Tumor Implantation: Subcutaneous injection of colorectal cancer cells.
-
Treatment Protocol: Mice were administered Galloflavin via intragastric gavage at doses of 5 mg/kg/day and 15 mg/kg/day for 15 days.
-
Efficacy Assessment: Tumor growth was monitored and compared to a control group receiving the vehicle.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and experimental setups is essential for a comprehensive comparison.
LDHA Signaling in Cancer
Lactate dehydrogenase A (LDHA) expression is regulated by several key oncogenic transcription factors, including HIF-1α and c-Myc. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including LDHA. The oncogene c-Myc also directly upregulates LDHA expression to drive metabolic reprogramming towards aerobic glycolysis. Inhibition of LDHA disrupts this pathway, leading to a decrease in lactate production, a reduction in NAD+ regeneration, and subsequent metabolic stress on the cancer cells. Some studies suggest that LDHA is also transcriptionally regulated by KLF4 and FOXM1.[12][13][14]
Experimental Workflow for In Vivo LDH Inhibition Imaging
Hyperpolarized 13C magnetic resonance imaging (HP-MRI) is a powerful, non-invasive technique used to monitor metabolic fluxes in real-time within a living organism. This method is particularly valuable for assessing the on-target efficacy of LDH inhibitors.[15][16][17]
Conclusion
The preclinical in vivo data available for LDH inhibitors such as NCI-006, GNE-140, FX11, and Galloflavin demonstrate a range of anti-tumor activities. NCI-006 and FX11 have shown promising single-agent efficacy in specific cancer models, leading to significant tumor growth inhibition. Galloflavin also exhibits dose-dependent anti-tumor effects. In contrast, the in vivo efficacy of GNE-140 as a monotherapy appears more limited, potentially due to its short half-life, highlighting the importance of favorable pharmacokinetic properties for this class of inhibitors.
The choice of an LDH inhibitor for further investigation will depend on the specific cancer type, its metabolic phenotype (e.g., dependence on glycolysis), and the potential for combination therapies. The use of advanced imaging techniques like hyperpolarized 13C MRI is invaluable for confirming target engagement and understanding the dynamic metabolic response to LDH inhibition in vivo. This compiled guide serves as a resource for researchers to navigate the current landscape of in vivo-tested LDH inhibitors and to inform the design of future preclinical and clinical studies.
References
- 1. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FOXM1-LDHA signaling promoted gastric cancer glycolytic phenotype and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cds.ismrm.org [cds.ismrm.org]
- 16. escholarship.org [escholarship.org]
- 17. Metabolic imaging by hyperpolarized 13C magnetic resonance imaging for in vivo tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of LDH-A Inhibitor FX11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of FX11, a selective inhibitor of Lactate (B86563) Dehydrogenase A (LDH-A), with other notable LDH inhibitors, Galloflavin (B583258) and GSK2837808A. The information presented is collated from preclinical studies to offer an objective overview of their performance, supported by experimental data and detailed protocols.
Introduction to LDH-A Inhibition in Cancer Therapy
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming allows for rapid ATP production and the generation of biosynthetic precursors necessary for cell proliferation. Lactate dehydrogenase A (LDH-A) is a key enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate. Elevated LDH-A levels are observed in various cancers and are often associated with poor prognosis and tumor progression. Inhibition of LDH-A presents a promising therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.
FX11 is a potent and selective, reversible, and competitive inhibitor of LDHA.[1] It acts by reducing ATP levels, inducing oxidative stress and the production of reactive oxygen species (ROS), ultimately leading to cancer cell death.[1] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including lymphoma and pancreatic cancer.[1]
Galloflavin is a non-competitive inhibitor of both LDHA and LDHB isoforms.[2] It hinders the proliferation of cancer cells by blocking glycolysis and subsequent ATP production.[2]
GSK2837808A is a potent and selective inhibitor of both LDHA and, to a lesser extent, LDHB.[3]
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of FX11, Galloflavin, and GSK2837808A in various cancer cell lines.
Table 1: Inhibitory Constants (Ki) for LDH Isoforms
| Compound | LDH Isoform | Ki (µM) | Inhibition Type |
| FX11 | LDH-A | 8 | Competitive with NADH[1] |
| LDH-B | >90 | ||
| Galloflavin | LDH-A | 5.46 | Non-competitive with pyruvate and NADH[2] |
| LDH-B | 15.06 | ||
| GSK2837808A | LDH-A | 0.0026 | Potent and Selective[3] |
| LDH-B | 0.043 |
Table 2: IC50 Values in Cancer Cell Lines (72h treatment unless otherwise specified)
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| FX11 | Pancreatic Cancer | BxPc-3 | 49.27[1] |
| Pancreatic Cancer | MIA PaCa-2 | 60.54[1] | |
| Cervical Cancer | HeLa | 23.3[1] | |
| Galloflavin | Endometrial Cancer | ECC-1 | 25[4] |
| Endometrial Cancer | Ishikawa | 43[4] | |
| GSK2837808A | Hepatocellular Carcinoma | Snu398 | Potency ranges from 0.4 µM to no effect across 30 cell lines |
Comparative In Vivo Anti-Tumor Activity
Direct comparative in vivo studies between FX11, Galloflavin, and GSK2837808A in the same cancer model are limited in the public domain. The following data is compiled from separate studies.
FX11:
-
Pancreatic Cancer Xenograft (P198): Daily intraperitoneal (i.p.) injection of 42 µg of FX11 significantly inhibited tumor growth compared to a weaker LDHA inhibitor (compound E).[5] In another study with patient-derived pancreatic cancer xenografts, FX11 at 2.2 mg/kg i.p. for four weeks delayed tumor progression, particularly in tumors with mutant TP53.[6][7]
-
Human B-cell Lymphoma Xenograft (P493): Daily i.p. injection of 42 µg of FX11 resulted in a significant inhibition of tumor growth.[5] When combined with the NAD+ synthesis inhibitor FK866, FX11 induced tumor regression.[8]
Galloflavin:
-
Pancreatic Cancer Orthotopic Model: A study evaluating the combination of Galloflavin with CPI-613 in an orthotopic pancreatic cancer mouse model did not observe a significant reduction in tumor growth with the combination therapy in vivo.[4] Another study noted that no anticancer effect of galloflavin alone or in combination has been quantified in vivo so far, though an effective in vivo inhibition of LDH activity was seen at 80 mg/kg in a mouse model of acute liver failure.[4]
GSK2837808A:
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is for assessing the effect of LDH inhibitors on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
LDH inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the LDH inhibitor in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plates for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
-
Data Acquisition:
In Vivo Subcutaneous Pancreatic Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous pancreatic cancer xenograft model in mice to evaluate the in vivo efficacy of LDH inhibitors.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Pancreatic cancer cells (e.g., PANC-1, BxPC3)
-
Complete culture medium
-
Matrigel (optional)
-
LDH inhibitor formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.[12]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer the LDH inhibitor (e.g., FX11 at a specified dose) and vehicle control via the determined route (e.g., intraperitoneal injection) daily for the duration of the study (e.g., 10-14 days).[5]
-
-
Endpoint and Analysis:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) rate.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of LDH-IN-2
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like LDH-IN-2 is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a small molecule inhibitor of Lactate Dehydrogenase A (LDHA). Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
This compound: Key Data
While comprehensive quantitative data for this compound is not fully available, the following table summarizes its known properties. The absence of a complete public Safety Data Sheet (SDS) underscores the need for a cautious approach, treating the compound as potentially hazardous.
| Property | Value | Reference |
| IUPAC Name | 2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid | [1] |
| Molecular Formula | C₃₀H₂₆N₄O₄S₂ | [1] |
| Molecular Weight | 570.7 g/mol | [1] |
| Physical Form | Solid | Assumed based on typical small molecule inhibitors |
| Solubility | Data not available | |
| Toxicity Data | Not thoroughly investigated | [2] |
| Environmental Hazards | Data not available |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[3]
Step 1: Waste Segregation
Proper segregation of waste is the foundation of safe disposal.
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables such as gloves, weighing papers, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[4] For instance, halogenated and non-halogenated solvent waste should generally be kept separate.[5]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2][4]
Step 2: Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
Label each container with the words "Hazardous Waste ."
-
Include the full chemical name: "This compound ."
-
List all contents of the container, including any solvents, and their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container.
Step 3: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials. Ensure all containers are tightly sealed to prevent spills or evaporation.[3]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[3][4][6] Follow all institutional and local regulations for hazardous waste pickup.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical experimental workflow for evaluating a small molecule inhibitor like this compound.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound on its target enzyme, LDHA.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your laboratory's operations.
References
Essential Safety and Handling of LDH-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of LDH-IN-2, a lactate (B86563) dehydrogenase (LDH) inhibitor. While a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available, this guide is based on the available information for a known LDH inhibitor, GSK2837808A, sometimes referred to as LDH Inhibitor II, and general best practices for handling potent, cell-permeable small molecule inhibitors.
Compound Identification:
It is crucial to recognize that "this compound" is a generic identifier. For the purposes of this guide, we will refer to the well-characterized LDH-A inhibitor GSK2837808A. Researchers should always verify the specific identity and available safety information for the particular inhibitor they are using.
Immediate Safety and Handling Precautions
When handling this compound or similar potent chemical inhibitors, a comprehensive approach to safety is essential. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and aerosols of the compound, which may be irritating or harmful to the eyes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. It is good practice to double-glove when handling potent compounds. |
| Body Protection | A lab coat is mandatory. For procedures with a higher risk of splashes, an impervious apron or gown is recommended. | Protects the skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. For handling larger quantities or when generating aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment. | Minimizes the risk of inhaling the compound, the toxicological properties of which may not be fully known. |
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower should be readily accessible in the laboratory.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to ensure safety and experimental integrity.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Ensure the fume hood is functioning correctly.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as detailed in the table above before entering the designated handling area.
-
-
Compound Handling:
-
If working with a powdered form, handle it with care to avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol, followed by water) after each use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials, contaminated lab paper) should be treated as chemical waste. Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name. Do not dispose of down the drain. |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Institutional Guidelines: Always follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste. Contact your EHS department to schedule a pickup for the hazardous waste containers.
Visualizing the Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Signaling Pathway Context
This compound is an inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis. By blocking LDHA, these inhibitors prevent the conversion of pyruvate (B1213749) to lactate. This action can force cancer cells, which often rely on glycolysis for energy (the Warburg effect), into metabolic stress and apoptosis. The diagram below illustrates this targeted inhibition.
Caption: this compound inhibits LDHA, disrupting glycolysis.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can minimize risks and advance their scientific objectives in a safe and responsible manner.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
